molecular formula C5H14Cl2N2O2 B022402 4-Aza-DL-leucine dihydrochloride CAS No. 102029-69-6

4-Aza-DL-leucine dihydrochloride

货号: B022402
CAS 编号: 102029-69-6
分子量: 205.08 g/mol
InChI 键: OZWNGZATZQMSHU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Aza-DL-leucine dihydrochloride (CAS 102029-69-6) is a toxic leucine analogue that serves as a critical tool in microbiological and metabolic engineering research. Its primary research value lies in its specific activity against the bacterial high-affinity branched-chain amino acid (BCAA) transport system, known as LIV-I. By mimicking leucine, it disrupts normal amino acid uptake, making it an effective agent for selectively inhibiting bacterial growth and for studying branched-chain amino acid transport mechanisms. In practical research applications, this compound is extensively used in selection protocols to isolate and identify mutant strains with alterations in the LIV-I transporter. Researchers employ 4-Aza-DL-leucine dihydrochloride to select for these resistant mutants in organisms such as Bacillus subtilis , Escherichia coli , and Salmonella typhimurium . Furthermore, it has been utilized in metabolic engineering studies as a resistance screening compound to identify feedback inhibition mutants of enzymes like acetohydroxyacid synthase (AHAS) or isopropylmalate synthase (IPMS), ultimately aiding in the development of strains with enhanced production of compounds like 3-methyl-1-butanol. The compound is supplied as a white to off-white powder with a molecular formula of C 5 H 14 Cl 2 N 2 O 2 and a molecular weight of 205.08 g/mol. To ensure stability, it is recommended to store the product at -20°C.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

IUPAC Name

2-amino-3-(dimethylamino)propanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2.2ClH/c1-7(2)3-4(6)5(8)9;;/h4H,3,6H2,1-2H3,(H,8,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWNGZATZQMSHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80920535
Record name 3-(Dimethylamino)alanine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80920535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102029-69-6
Record name 3-(Dimethylamino)alanine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80920535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

A Technical Guide to the In Vitro Pharmacokinetic Profiling of 4-Aza-DL-leucine dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Rationale for In Vitro Characterization

In the landscape of drug discovery and development, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to predicting its in vivo behavior.[1][2] For novel molecules such as 4-Aza-DL-leucine dihydrochloride, a leucine analogue with potential applications in metabolic and microbiological research, a robust in vitro pharmacokinetic assessment is the foundational step in elucidating its therapeutic potential and potential liabilities.[3] This guide provides a comprehensive framework for the in vitro characterization of 4-Aza-DL-leucine dihydrochloride, with a focus on metabolic stability, cell permeability, and plasma protein binding. The experimental designs detailed herein are crafted to not only generate precise data but also to provide mechanistic insights into the compound's disposition.

Section 1: Physicochemical Properties and Analytical Method Development

A prerequisite for any in vitro pharmacokinetic study is a clear understanding of the compound's fundamental physicochemical properties and the availability of a robust analytical method for its quantification in biological matrices.

1.1 Physicochemical Characterization

Key physicochemical parameters directly influence a compound's pharmacokinetic behavior. For 4-Aza-DL-leucine dihydrochloride, the following should be determined:

ParameterExperimental MethodSignificance
Aqueous Solubility Thermodynamic or Kinetic Solubility AssaysDetermines the maximum concentration achievable in aqueous media, impacting assay design and potential for precipitation.
Lipophilicity (LogD at pH 7.4) Shake-flask method or reverse-phase HPLCInfluences membrane permeability, plasma protein binding, and metabolic stability.
pKa Potentiometric titration or UV-spectrophotometryDetermines the ionization state at physiological pH, which affects solubility, permeability, and binding.

1.2 Analytical Methodology: LC-MS/MS for Bioanalysis

Given the polar nature of amino acid analogues, a highly sensitive and specific analytical method is required. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose.

Experimental Protocol: LC-MS/MS Method Development

  • Sample Preparation :

    • To 100 µL of the biological matrix (e.g., plasma, microsomal incubation buffer, cell lysate), add 300 µL of ice-cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled version of 4-Aza-DL-leucine or a close structural analogue).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean 96-well plate for injection.

  • Chromatographic Separation :

    • Column : A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for retaining and separating polar compounds like amino acid analogues.[4]

    • Mobile Phase A : 0.1% formic acid in water.

    • Mobile Phase B : 0.1% formic acid in acetonitrile.

    • Gradient : A gradient from high organic to high aqueous will be employed to ensure retention and elution.

    • Flow Rate : Typically 0.4-0.6 mL/min.

  • Mass Spectrometric Detection :

    • Ionization Mode : Electrospray Ionization (ESI) in positive mode is anticipated to be optimal for this nitrogen-containing compound.

    • MRM Transitions : Specific Multiple Reaction Monitoring (MRM) transitions for both 4-Aza-DL-leucine and the internal standard will be determined by infusing the pure compounds into the mass spectrometer. This provides the necessary selectivity and sensitivity for quantification.

Section 2: Metabolic Stability Assessment

Metabolic stability provides an early indication of a compound's susceptibility to biotransformation, which influences its half-life and potential for first-pass metabolism.[5]

2.1 Hepatic Microsomal Stability

This assay primarily assesses Phase I metabolic pathways, particularly those mediated by cytochrome P450 enzymes.[5]

Experimental Protocol: Liver Microsomal Stability Assay

  • Incubation Preparation :

    • Prepare a stock solution of 4-Aza-DL-leucine dihydrochloride in a suitable solvent (e.g., water or DMSO, ensuring the final solvent concentration is <0.5%).

    • In a 96-well plate, combine liver microsomes (from human and other species of interest, e.g., rat, mouse) with phosphate buffer (pH 7.4).

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation of Reaction :

    • Add NADPH (a required cofactor for CYP450 enzymes) to initiate the metabolic reaction.

    • For control wells (T=0 and no-NADPH), add a quenching solution (ice-cold methanol with internal standard) immediately or omit NADPH, respectively.

  • Time-Course Incubation :

    • Incubate the plate at 37°C, with shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench a set of wells with ice-cold methanol containing the internal standard.

  • Analysis :

    • Analyze the samples using the developed LC-MS/MS method to determine the percentage of 4-Aza-DL-leucine dihydrochloride remaining at each time point.

2.2 Hepatocyte Stability

Hepatocytes contain both Phase I and Phase II metabolic enzymes and active transporters, offering a more comprehensive assessment of metabolic clearance.[5]

Experimental Protocol: Hepatocyte Stability Assay

  • Cell Culture :

    • Plate cryopreserved hepatocytes in collagen-coated plates and allow them to attach.

  • Incubation :

    • Remove the seeding medium and add fresh, pre-warmed incubation medium containing 4-Aza-DL-leucine dihydrochloride at the desired concentration.

    • Incubate at 37°C in a humidified incubator with 5% CO2.

    • Collect samples from the cell medium at various time points (e.g., 0, 0.5, 1, 2, 4 hours).

  • Analysis :

    • Process and analyze the samples by LC-MS/MS to quantify the parent compound remaining.

Data Interpretation

ParameterCalculationSignificance
In Vitro Half-Life (t½) Determined from the slope of the natural log of the percent remaining vs. time plot.A shorter half-life suggests higher intrinsic clearance.
Intrinsic Clearance (Clint) Calculated based on the in vitro half-life and the protein concentration in the assay.Predicts the metabolic clearance in vivo.

Section 3: Cell Permeability and Transporter Interaction

As a leucine analogue, 4-Aza-DL-leucine dihydrochloride is a prime candidate for interaction with amino acid transporters.[3] Therefore, assessing its permeability and identifying potential transporters is critical.

3.1 Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer of polarized enterocytes that serves as a valuable model of the intestinal barrier.[6]

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture :

    • Seed Caco-2 cells on permeable Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.

    • Verify monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer Yellow).

  • Permeability Assessment :

    • Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS) at pH 7.4.

    • Add 4-Aza-DL-leucine dihydrochloride to either the apical (A) or basolateral (B) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the receiver chamber (B for A-to-B transport; A for B-to-A transport).

  • Analysis :

    • Quantify the concentration of the compound in the receiver chamber using LC-MS/MS.

Data Interpretation

ParameterCalculationSignificance
Apparent Permeability (Papp) Papp = (dQ/dt) / (A * C0)Indicates the rate of transport across the cell monolayer.
Efflux Ratio Papp (B-to-A) / Papp (A-to-B)An efflux ratio >2 suggests the involvement of active efflux transporters.

3.2 Transporter Substrate and Inhibition Assays

Given its structure, it is crucial to investigate if 4-Aza-DL-leucine dihydrochloride is a substrate or inhibitor of key amino acid transporters (part of the Solute Carrier (SLC) superfamily) and other clinically relevant transporters.[7][8]

Experimental Workflow: Transporter Interaction Screening

G cluster_0 Transporter Substrate Assessment cluster_1 Transporter Inhibition Assessment start_sub HEK293 cells overexpressing a specific transporter (e.g., LAT1, BCRP) add_compound Add radiolabeled probe substrate or 4-Aza-DL-leucine start_sub->add_compound measure_uptake Measure intracellular accumulation add_compound->measure_uptake compare_uptake Compare uptake in transporter-expressing vs. vector-control cells measure_uptake->compare_uptake start_inhib Transporter-expressing cells add_probe Add a known probe substrate for the transporter start_inhib->add_probe add_inhibitor Add varying concentrations of 4-Aza-DL-leucine add_probe->add_inhibitor measure_probe_uptake Measure uptake of the probe substrate add_inhibitor->measure_probe_uptake calculate_ic50 Calculate IC50 value measure_probe_uptake->calculate_ic50

Caption: Workflow for transporter substrate and inhibition assays.

Section 4: Plasma Protein Binding

The extent of binding to plasma proteins, primarily albumin and alpha-1-acid glycoprotein, determines the unbound fraction of a drug, which is the pharmacologically active portion.[9][10]

4.1 Rapid Equilibrium Dialysis (RED)

The RED method is a widely accepted approach for determining plasma protein binding due to its simplicity and reduced experimental time compared to traditional equilibrium dialysis.[11]

Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay

  • Device Preparation :

    • Prepare a stock solution of 4-Aza-DL-leucine dihydrochloride and spike it into plasma from relevant species.

    • Add the plasma containing the compound to the sample chamber of the RED device.

    • Add phosphate buffer (pH 7.4) to the buffer chamber.

  • Incubation :

    • Seal the device and incubate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).

  • Analysis :

    • After incubation, collect samples from both the plasma and buffer chambers.

    • It is crucial to match the matrix of the buffer sample with that of the plasma sample by adding blank plasma to the buffer sample and buffer to the plasma sample in the same ratio. This mitigates analytical artifacts.

    • Analyze both samples by LC-MS/MS.

Data Interpretation

ParameterCalculationSignificance
Fraction Unbound (fu) fu = Concentration in buffer chamber / Concentration in plasma chamberA low fu indicates high plasma protein binding, which can affect distribution and clearance.[10]

Summary of In Vitro Pharmacokinetic Assays

AssayPurposeKey Parameters Measured
Liver Microsomal Stability Assess Phase I metabolic clearance.t½, Clint
Hepatocyte Stability Assess overall hepatic metabolic clearance (Phase I & II).t½, Clint
Caco-2 Permeability Predict intestinal absorption and identify potential for active efflux.Papp, Efflux Ratio
Transporter Assays Determine if the compound is a substrate or inhibitor of specific transporters.Uptake ratio, IC50
Plasma Protein Binding (RED) Determine the fraction of compound available for pharmacological activity.Fraction Unbound (fu)

Conclusion

The in vitro pharmacokinetic profiling of 4-Aza-DL-leucine dihydrochloride, as outlined in this guide, provides a critical data package for early-stage drug development. By systematically evaluating its metabolic stability, permeability, transporter interactions, and plasma protein binding, researchers can make informed decisions about the compound's potential for further development. This structured approach ensures scientific rigor and provides the necessary foundation for subsequent in vivo studies.

References

  • How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. (URL: )
  • In vitro ADME drug discovery services - Symeres. (URL: )
  • 4-Aza-DL-leucine dihydrochloride|CAS 102029-69-6 - Benchchem. (URL: )
  • In Vitro ADME Assays: Principles, Applications & Protocols - Cre
  • In Vitro ADME Assays and Services - Charles River Labor
  • Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive - Joint Research Centre. (URL: )
  • In Vitro ADME Properties of Some Analogues a - ResearchGate. (URL: [Link])

  • Plasma protein binding – Knowledge and References - Taylor & Francis. (URL: )
  • Plasma protein binding - Wikipedia. (URL: [Link])

  • Assessment of Drug Plasma Protein Binding in Drug Discovery. (URL: [Link])

  • In vitro metabolic stability assays for the selected compounds - ResearchGate. (URL: [Link])

  • A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding - PMC. (URL: [Link])

  • In Silico Plasma Protein Binding Studies of Selected Group of Drugs Using TLC and HPLC Retention Data - MDPI. (URL: [Link])

  • L-Leucine as a Reference Standard: A Comparative Guide to Analytical Methods - Benchchem. (URL: )
  • Involvement of Transporters in Intestinal Drug–Drug Interactions of Oral Targeted Anticancer Drugs Assessed by Changes in Drug Absorption Time - MDPI. (URL: [Link])

  • Innovative Approaches to Optimize Clinical Transporter Drug–Drug Interaction Studies. (URL: [Link])

  • Simultaneous quantification of DL-amino acids in tea using a robust and sensitive LC - Waters Corporation. (URL: [Link])

  • Analytical Methods for Amino Acids - Shimadzu. (URL: [Link])

  • Control of membrane permeability in animal cells by divalent cations - PubMed. (URL: [Link])

  • Decoding the Key Role of Plasma Protein Binding in Drug-Drug Interactions. (URL: )
  • The use of in vitro metabolic stability for rapid selection of compounds in early discovery based on their expected hepatic extraction ratios - PubMed. (URL: [Link])

  • In Vitro Characterization of Interactions with Drug Transporting Proteins - IQPC. (URL: [Link])

  • Quantitative Amino Acid Analysis in Cell Culture Media Using SWATH Acquisition - SCIEX. (URL: [Link])

  • Research Progress of Transporter-Mediated Drug-Drug Interaction Studies in New Drug Development. (URL: [Link])

  • Optimizing Drug Absorption: Insights into DDI Drug Transporters | Labcorp. (URL: [Link])

  • Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy - MDPI. (URL: [Link])

  • Determination of the permeability of biological membranes to various chemical markers, including anti-hiv drugs - SciSpace. (URL: [Link])

  • In Vitro-In Vivo Correlation (IVIVC) and Determining Drug Concentrations in Blood from Dissolution Testing - SciSpace. (URL: [Link])

  • Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - MDPI. (URL: [Link])

  • Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance - PMC. (URL: [Link])

  • Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance | PLOS One. (URL: [Link])

  • Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance - bioRxiv. (URL: [Link])

Sources

The Role of 4-Aza-DL-leucine Dihydrochloride: Bridging Metabolic Engineering and Peptidomimetics

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Methodological Whitepaper

Executive Summary

In the landscape of modern biotechnology and drug discovery, unnatural amino acids serve as critical tools for both cellular engineering and the synthesis of next-generation therapeutics. 4-Aza-DL-leucine dihydrochloride (CAS 102029-69-6) is a highly specialized, toxic leucine analog that fulfills a dual mandate[1]. In microbiological and metabolic engineering, it acts as a potent selection agent targeting the bacterial high-affinity branched-chain amino acid (BCAA) transport system (LIV-I) to isolate overproducing mutant strains[1]. Concurrently, in medicinal chemistry, it functions as a foundational building block for aza-peptides—peptidomimetics characterized by enhanced structural rigidity and profound resistance to enzymatic degradation[2][3].

This whitepaper dissects the chemical dynamics, biological mechanisms, and step-by-step experimental methodologies for deploying 4-Aza-DL-leucine dihydrochloride in both strain development and peptide synthesis.

Chemical Fundamentals & Conformational Dynamics

The defining characteristic of 4-Aza-DL-leucine is the "aza-substitution"—the replacement of the standard α -carbon atom with a nitrogen atom, yielding an alkylcarbazic acid derivative[2]. This single atomic substitution triggers a cascade of profound physicochemical changes:

  • Loss of Chirality: The substitution eliminates the chiral center at the α -position, simplifying stereochemical considerations during synthesis[3].

  • Geometric Shift: The geometry of the α -center shifts from a flexible, tetrahedral ( sp3 ) configuration to a rigid, trigonal planar ( sp2 ) configuration[3].

  • Conformational Restriction: The lone-pair repulsion between the adjacent nitrogen atoms (the hydrazine moiety) restricts the dihedral angles of the peptide backbone. This pre-organizes the peptide into highly stable β -turn or N-O turn conformations, which are frequently required for high-affinity receptor binding[3][4][5].

  • Proteolytic Resistance: The resulting aza-peptide bond (–NH–NR–C(O)–) fundamentally alters the electronic landscape of the cleavage site, rendering it highly resistant to hydrolytic enzymes that rapidly degrade natural peptides[2][4].

Microbiological Applications: Strain Selection & Metabolic Engineering

In metabolic engineering, the mass production of essential amino acids like L-leucine requires overriding the bacteria's natural feedback inhibition loops. 4-Aza-DL-leucine dihydrochloride is weaponized to force this evolutionary leap[6].

The Mechanism of Toxicity and Selection

Wild-type bacteria (such as Escherichia coli and Bacillus subtilis) actively import 4-Aza-DL-leucine via the LIV-I transporter, mistaking it for natural L-leucine[1]. Once intracellular, the analog binds to allosteric sites on critical regulatory enzymes—specifically acetohydroxyacid synthase (AHAS) and isopropylmalate synthase (IPMS)[1].

Because the analog mimics leucine, it triggers a "false" feedback inhibition, shutting down the cell's native BCAA biosynthesis pathway. Deprived of actual leucine and attempting to incorporate the toxic analog into nascent proteins, the wild-type cell dies[1]. Mutant strains that survive this selection pressure typically possess desensitized AHAS/IPMS enzymes that ignore the feedback signal, resulting in the massive overproduction of L-leucine[1][6].

SelectionWorkflow WT Wild-Type Strain (e.g., E. coli / B. subtilis) Mutagen Chemical Mutagenesis (NTG / EMS) WT->Mutagen Induce genetic diversity Plating Plating on Minimal Media + 4-Aza-DL-leucine Mutagen->Plating Apply selection pressure Uptake LIV-I Transporter Uptake & False Feedback Inhibition Plating->Uptake Analog mimics L-leucine Susceptible Cell Death (Regulatory Intact) Uptake->Susceptible Wild-type phenotype Resistant Survival & Growth (AHAS/IPMS Mutants) Uptake->Resistant Altered feedback loop Isolation Isolation of L-Leucine Overproducers Resistant->Isolation Clone harvesting

Workflow for isolating leucine-overproducing bacterial mutants via 4-Aza-DL-leucine selection.

Peptidomimetics & Drug Development

The inherent stability of aza-peptides has led to breakthrough therapeutics, including the FDA-approved HIV protease inhibitor Atazanavir and the prostate cancer drug Zoladex (Goserelin)[2][5].

However, synthesizing aza-peptides containing 4-Aza-leucine requires bypassing standard Solid-Phase Peptide Synthesis (SPPS) protocols. Because aza-amino acid chlorides are highly unstable, the side chain must be built onto a hydrazine derivative, which is then activated in situ using powerful carbonyl donors (like phosgene or triphosgene) to form a stable urea linkage with the growing peptide chain[2][3].

SPPSWorkflow Resin Peptide-Resin Complex (Standard SPPS) Coupling In situ Coupling (Urea bond formation) Resin->Coupling Nucleophilic amine Hydrazine Fmoc-Hydrazine Derivative (Aza-amino precursor) Activation Activation via Phosgene or Triphosgene Hydrazine->Activation Generate reactive intermediate Activation->Coupling Electrophilic attack Elongation Continued SPPS Elongation Coupling->Elongation Fmoc deprotection Cleavage Cleavage & Deprotection (Stable Aza-peptide) Elongation->Cleavage Final isolation

Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating aza-amino acid residues.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems, explaining the causality behind each critical step.

Protocol A: Isolation of Leucine-Overproducing E. coli Mutants

Objective: Select for feedback-resistant AHAS/IPMS mutants using 4-Aza-DL-leucine dihydrochloride.

  • Mutagenesis: Treat the wild-type E. coli culture with N-methyl-N'-nitro-N-nitrosoguanidine (NTG) to achieve a 10% survival rate.

    • Causality: This specific survival threshold ensures a high frequency of transition mutations without causing lethal, genome-wide catastrophic damage[6].

  • Washing and Starvation: Centrifuge the culture and wash the pellet three times with sterile M9 minimal medium.

    • Causality: Washing removes all traces of endogenous amino acids from the rich broth. Residual natural L-leucine would competitively bind to the LIV-I transporter, shielding the bacteria from the toxic analog and yielding false positives.

  • Selection Plating: Plate the washed cells onto M9 agar supplemented with 1.5 g/L 4-Aza-DL-leucine dihydrochloride[7].

    • Causality: At this concentration, the analog completely saturates the LIV-I transporter, triggering fatal false-feedback inhibition in wild-type cells[1].

  • Control Plating (Self-Validation): Plate an identical dilution on M9 agar without the analog.

    • Causality: Comparing the colony-forming units (CFUs) between the two plates validates the baseline viability of the mutagenized batch and allows for the exact calculation of the mutation frequency.

  • Incubation & Harvesting: Incubate at 37°C for 48–72 hours. Isolate surviving colonies for downstream HPLC analysis of L-leucine titers in the fermentation broth.

Protocol B: Submonomer SPPS Incorporation of 4-Aza-leucine

Objective: Synthesize a proteolytically stable aza-peptide using hydrazine chemistry.

  • Resin Preparation: Swell the Fmoc-protected peptide-resin in Dimethylformamide (DMF) for 30 minutes.

    • Causality: Swelling expands the polymer matrix, maximizing the accessibility of the reactive amine sites to the bulky aza-precursors.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to expose the terminal amine.

  • Precursor Activation: In a separate vial, dissolve the Fmoc-protected hydrazine derivative (the 4-Aza-leucine precursor) in dry Dichloromethane (DCM). Add triphosgene and a tertiary amine base (e.g., DIPEA) at 0°C.

    • Causality: Unmodified aza-amino acids lack a reactive α -carbon. Triphosgene activates the hydrazine nitrogen, generating a highly electrophilic intermediate required for coupling[2]. The 0°C temperature prevents the volatile and highly reactive intermediate from degrading.

  • In Situ Coupling: Transfer the activated precursor to the resin. Agitate for 2 hours at room temperature.

    • Causality: The nucleophilic terminal amine on the resin attacks the activated precursor, forming a stable urea bond instead of a standard amide bond, conferring the desired proteolytic resistance[3].

  • Cleavage (Self-Validation): Cleave a micro-aliquot using Trifluoroacetic acid (TFA) and analyze via LC-MS.

    • Causality: Validates successful coupling and confirms the expected mass shift before committing the entire batch to further elongation.

Quantitative Data & Comparative Analysis

Understanding the physicochemical divergence between natural L-leucine and its aza-analog is critical for experimental design.

PropertyL-Leucine4-Aza-DL-leucine dihydrochloride
CAS Number 61-90-5102029-69-6[1]
Molecular Formula C₆H₁₃NO₂C₅H₁₄Cl₂N₂O₂[1]
Molecular Weight 131.17 g/mol 205.08 g/mol [1]
α -Center Geometry Tetrahedral (Chiral)Trigonal Planar (Achiral)[3]
Enzymatic Stability Highly susceptible to proteasesHighly resistant to hydrolysis[2][4]
Primary Application Nutritional supplement, biological building blockMetabolic selection, peptidomimetic synthesis[1][2]

References

  • [1] Title: 4-Aza-DL-leucine dihydrochloride | CAS 102029-69-6 - Benchchem. Source: benchchem.com. URL: 1

  • [2] Title: Aza-peptides: expectations and reality - Estonian Academy Publishers. Source: kirj.ee. URL: 2

  • [3] Title: Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PMC. Source: nih.gov. URL: 3

  • [4] Title: Azapeptides and their therapeutic potential - PubMed. Source: nih.gov. URL:4

  • Title: Influence of Aza-Glycine Substitution on the Internalization of Penetratin - MDPI. Source: mdpi.com. URL:

  • [7] Title: Structures of (a) P(3HB-co-3HV-co-3H4MV), (b) leucine, and (c)... - ResearchGate. Source: researchgate.net. URL: 7

  • [6] Title: Enhanced L-Leucine Production in Escherichia coli via CRISPR-Associated Transposase Genome Engineering - MDPI. Source: mdpi.com. URL: 6

Sources

4-Aza-DL-leucine dihydrochloride baseline stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 4-Aza-DL-Leucine Dihydrochloride: Baseline Stability and Aqueous Handling Protocols

Executive Summary

4-Aza-DL-leucine dihydrochloride (CAS 102029-69-6) is a highly specialized, toxic leucine analogue utilized extensively in metabolic engineering and clinical diagnostics[1]. By mimicking the structural topology of natural leucine, it acts as a potent competitive inhibitor of the bacterial high-affinity branched-chain amino acid (BCAA) transport system (LIV-I) and serves as a false feedback inhibitor for critical biosynthetic enzymes such as α -isopropylmalate synthase (IPMS) and acetohydroxyacid synthase (AHAS)[1][2].

For application scientists, the primary challenge in utilizing 4-Aza-DL-leucine lies in maintaining its structural integrity in aqueous solutions. This whitepaper dissects the compound's physicochemical profile, outlines the causality behind its degradation pathways, and provides self-validating protocols to ensure baseline stability during high-throughput screening and LC-MS/MS workflows.

Chemical Profile and Mechanistic Function

Understanding the stability of 4-Aza-DL-leucine requires an analysis of its molecular architecture.

  • IUPAC Name: 2-amino-3-(dimethylamino)propanoic acid dihydrochloride[1][3].

  • Molecular Formula: C5​H12​N2​O2​⋅2HCl (MW: 205.08 g/mol )[1].

Mechanistic Causality: The molecule features an α -primary amine and a tertiary dimethylamino group. In biological systems, it is transported into the cell via the LIV-I transporter. Once intracellular, it binds to the allosteric regulatory domains of IPMS (e.g., LeuA in bacteria or Leu4 in yeast), falsely signaling an abundance of leucine[2]. This triggers feedback inhibition, halting the valine-leucine-Ehrlich (VLE) pathway. Researchers exploit this toxicity by cultivating mutated strains in the presence of the analogue; only mutants with feedback-resistant IPMS variants survive, a technique crucial for engineering strains that overproduce 3-methyl-1-butanol (isobutanol)[2][4] or specific polyhydroxyalkanoate (PHA) precursors[5].

Baseline Stability Dynamics in Aqueous Environments

The baseline stability of 4-Aza-DL-leucine in aqueous solutions is dictated by pH, temperature, and the presence of reactive solutes.

  • The Role of the Dihydrochloride Salt: The free base form of this compound is highly susceptible to oxidative degradation. The dihydrochloride salt formulation is deliberately chosen because it fully protonates both the α -amine and the tertiary amine, locking the molecule into a stable, highly water-soluble state[1].

  • pH-Dependent Degradation (N-Oxidation): When reconstituted in neutral to alkaline buffers (pH > 7.0), the tertiary dimethylamino group undergoes partial deprotonation. In this state, it becomes a strong nucleophile and is highly susceptible to N-oxidation by dissolved oxygen or trace transition metals. Maintaining a slightly acidic environment (pH 4.0–6.0) is critical to suppress this pathway.

  • Thermal and Maillard Degradation: 4-Aza-DL-leucine cannot be autoclaved in the presence of culture media. The primary α -amine will rapidly undergo Maillard reactions with reducing sugars (e.g., glucose, fructose) at elevated temperatures, completely neutralizing its inhibitory properties[5]. It must always be sterile-filtered and introduced post-autoclaving.

Quantitative Data Summaries

Table 1: Physicochemical Profile & Target Applications

Parameter Specification Causality / Impact
CAS Number 102029-69-6 Unique identifier for the dihydrochloride salt[1].
Molecular Weight 205.08 g/mol Required for precise molarity calculations in LC-MS/MS[1].
Physical State White to off-white powder Indicates high purity; discoloration implies oxidation[1].

| Primary Targets | LIV-I Transporter, IPMS, AHAS | Structural mimicry of leucine induces starvation/toxicity[1][2]. |

Table 2: Aqueous Stability Matrix

Storage Condition Diluent / Buffer Estimated Shelf Life Degradation Risk
Solid State (-20°C) N/A > 2 Years Minimal (Hygroscopic moisture absorption)[1].
Aqueous (25°C) Neutral Water (pH 7.0) < 48 Hours Moderate (Microbial growth, slow N-oxidation).
Aqueous (4°C) 0.1% Formic Acid (pH ~2.7) 2–4 Weeks Low (Protonated amines resist oxidation).

| Aqueous (-80°C) | LC-MS Grade Water | > 1 Year | Minimal (Requires single-use aliquots to avoid freeze-thaw). |

Validated Experimental Protocols

Protocol A: Self-Validating Preparation of Aqueous Stock Solutions

Causality: Dihydrochloride salts are inherently hygroscopic. Rapid weighing and immediate dissolution in a slightly acidic solvent prevents moisture-induced degradation and N-oxidation.

  • Equilibration: Allow the lyophilized 4-Aza-DL-leucine dihydrochloride vial to reach room temperature in a desiccator to prevent condensation.

  • Dissolution: Rapidly weigh the required mass and dissolve in LC-MS grade water containing 0.1% Formic Acid to yield a 100 mM stock. The acidic modifier ensures the tertiary amine remains protonated.

  • Sterilization: Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter. Do not autoclave.

  • Aliquoting: Dispense into single-use amber microcentrifuge tubes to protect from UV degradation and freeze at -80°C.

  • Validation Step: Before use in critical assays, dilute a 10 µL aliquot to 1 µM and inject into an LC-MS/MS system. Confirm the presence of the [M+H]+ peak at m/z 133.1 and ensure the absence of N-oxide degradation peaks at m/z 149.1.

Protocol B: Microbiological Screening for IPMS Mutants

Causality: Using a minimal salt medium prevents natural leucine from outcompeting the analogue at the LIV-I transporter, ensuring stringent selection pressure[1][5].

  • Media Preparation: Prepare Mineral Salt (MS) medium containing a carbon source (e.g., 20 g/L fructose) and autoclave[5].

  • Analogue Addition: Cool the media to 50°C. Aseptically add the sterile-filtered 4-Aza-DL-leucine stock to achieve a final working concentration of 1.5 g/L[5].

  • Inoculation: Spread NTG-mutated cells (e.g., R. eutropha or E. coli) onto the selective agar plates[5].

  • Validation Step (Control): Plate a wild-type, non-mutated control strain on an identical plate. The complete absence of wild-type colonies validates that the analogue concentration is stable and actively inhibiting the VLE pathway.

Protocol C: LC-MS/MS Monitoring in MSUD Diagnostics

Causality: In Maple Syrup Urine Disease (MSUD) screening, accurate quantification of branched-chain amino acids (BCAAs) is critical. 4-Aza-DL-leucine can be utilized as a stable internal standard or growth inhibitor in bacterial inhibition assays (BIA)[6].

  • Extraction: Punch a 3.2 mm dried blood spot (DBS) disc into a microplate. Add extraction buffer containing the 4-Aza-DL-leucine internal standard[6].

  • Derivatization (Optional but Recommended): Add 50 µL of 3M Butanol/HCl and incubate at 65°C for 15 minutes. This converts the amino acids into their butyl esters, significantly increasing hydrophobicity and ionization efficiency in the mass spectrometer[6].

  • Analysis: Evaporate under nitrogen, reconstitute in mobile phase (Acetonitrile/Water with Formic Acid), and analyze via Multiple Reaction Monitoring (MRM)[6].

  • Validation Step: Monitor the retention time and peak area of the 4-Aza-DL-leucine standard across all clinical plates. A variance of <10% confirms extraction efficiency and standard stability.

Workflow Visualization

Caption: Workflow for 4-Aza-DL-leucine preparation, stability tracking, and application.

References

  • PubChem - NIH. "4-aza-DL-leucine | C5H12N2O2 | CID 303570 - PubChem." National Institutes of Health. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeUOMpcCkRNm-OdSbm9q4aId_IiDTZd6ktyFINW_5u3oad7zEFI8lUhrutOL3vx1hpWSGJ0vzeLvVUziCWqthAOp1wpoUt-hfnZcOb90wMFUzLIJpm0hhoCJ74gtdEMW64SIg1tjFNNkhvkHMNOMs=]
  • Benchchem. "4-Aza-DL-leucine dihydrochloride|CAS 102029-69-6." Benchchem. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFF7Hm3IOR4GaekHzUtUQNH1kiV-L_6SXm9-sX1e3IdT4W-apFjq_zr_3SXKZ3KVX-6MlgXywZRNAIQm7kLhkMnCR7VE77WWwmIx5cB3uP-DSpjJs4jaFPY1GF1FZr3jKAVkNvo]
  • Frontiers. "Recent advances in microbial 3-methyl-1-butanol production." Frontiers in Bioengineering and Biotechnology. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsgH8McnWjLOBjKE-oZpwwGVERo-olapplm9dpqzam5EXaqH7ikEl_raqqx7OpOmqjNVWCkM4-ZU8AmmCjGl5CcL-oFBMRV-JKI3xtpSumvXU-LeJDnCKKJfteB-3qkIH5LZN91o4LDMjVeJcBVCQsy_IYlE7B0XUZlySKKSvXcY2uMDKLlvYc5UbfwTQz7cEu-RN9yQ==]
  • PMC - NIH. "Enhanced Incorporation of 3-Hydroxy-4-Methylvalerate Unit into Biosynthetic Polyhydroxyalkanoate Using Leucine as a Precursor." National Institutes of Health. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEu8PyBwibDi4jtBJN0i5ed_nNAAIODUz6v-6OVB8f8HCPZEKvWdpqjghtS07J8FNtHcwovyFSd0hAq9ybfR58Fvm4yMp3186DyWrfYAwmQwxS4dyyV87lcAu3x2i8gth4vJi9tlr6Y7g77vtE=]
  • SciELO. "Quantitative Determination of Branched-Chain Amino Acids in Dried Blood Spot Samples by LC-MSMS and its Application in Diagnosis and Follow-Up of Chilean Patients with Maple Syrup Urine Disease." Journal of Inborn Errors of Metabolism & Screening. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwIqvPSn52c3obWhvuI7MDSNtzzAyffop4OJDyNq6iRmZqIwwY3-Wr2hOEjpUSJxGBS2U3hUfrRbxyRKeOmlmBtc53wx53Q1SSgosBa7O1I34d_yA_uya908nGSf70lXs5Spgac-SbMssOf8BeBlkT62UMSurKXVu5fM0=]

Sources

Methodological & Application

Protocol for synthesizing peptidomimetics using 4-Aza-DL-leucine dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: Protocol for Synthesizing Peptidomimetics Using 4-Aza-DL-leucine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aza-peptides represent a pivotal class of peptidomimetics where the substitution of an α-carbon with a nitrogen atom confers remarkable resistance to enzymatic degradation and induces specific, biologically relevant conformations.[1][2][3][4] This modification, however, introduces significant synthetic challenges due to the altered electronic properties and reduced nucleophilicity of the resulting semicarbazide linkage.[5][6] This guide provides a comprehensive protocol for the incorporation of 4-Aza-DL-leucine, a key building block for mimicking leucine residues, into peptide sequences using solid-phase peptide synthesis (SPPS). We detail the critical pre-activation of the aza-amino acid, the optimized coupling conditions, and the subsequent purification and characterization steps, offering field-proven insights to navigate the complexities of aza-peptide synthesis and accelerate the development of next-generation peptide therapeutics.

Introduction: The Rationale for Aza-Peptides

Peptides are highly specific and potent biological modulators, but their therapeutic potential is often hindered by poor metabolic stability.[2][7] Peptidomimetics aim to overcome these limitations by introducing non-natural modifications that retain or enhance biological activity while improving pharmacokinetic properties.[7][8][9][10]

Aza-peptides are a prominent class of peptidomimetics in which an α-carbon of an amino acid residue is replaced by a nitrogen atom.[1][4][11] This seemingly subtle change has profound consequences:

  • Proteolytic Resistance: The resulting semicarbazide bond is not recognized by proteases, rendering the aza-peptide highly resistant to enzymatic cleavage and extending its in vivo half-life.[1][3]

  • Conformational Constraint: The planar nature of the aza-peptide bond restricts the conformational freedom of the peptide backbone, often predisposing the sequence to adopt stable secondary structures like β-turns.[2][3][12][13] This can lock the molecule into a bioactive conformation, enhancing receptor affinity and selectivity.

4-Aza-DL-leucine is a valuable synthetic precursor that allows for the introduction of a leucine-like side chain, a common residue in many biologically active peptides. This guide provides a robust protocol for its incorporation into a target peptide sequence.

Safety and Handling: 4-Aza-DL-leucine Dihydrochloride

Proper handling of all chemical reagents is paramount. 4-Aza-DL-leucine dihydrochloride and the reagents used in its activation and coupling require careful management.

2.1 Personal Protective Equipment (PPE) Always wear the following PPE:

  • Nitrile gloves (or other chemically impermeable gloves).[14]

  • Safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[14]

  • A laboratory coat.

2.2 Handling and Storage

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[14][15]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[14] Keep away from incompatible materials such as strong oxidizing agents.[16][17]

2.3 First Aid Measures

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[14]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[14]

  • Eye Contact: Rinse cautiously with pure water for at least 15 minutes. Seek immediate medical attention.[14]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[14]

2.4 Disposal Dispose of chemical waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[14] Do not allow the chemical to enter drains or sewer systems.[14][16]

The Core Challenge: Synthesizing the Aza-Peptide Bond

The primary difficulty in aza-peptide synthesis lies in the formation of the semicarbazide bond. The nitrogen atom of a hydrazine derivative is significantly less nucleophilic than the α-amino group of a natural amino acid. This diminished reactivity makes standard peptide coupling conditions inefficient.[5][6]

To overcome this, a "pre-activation" strategy is employed. The aza-amino acid is converted into a highly reactive intermediate before it is introduced to the resin-bound peptide chain. This guide utilizes a well-established method involving activation with a phosgene equivalent to form a highly reactive species, which can then be used directly or converted to a more stable, yet still highly reactive, activated ester.[12][18][19]

Detailed Synthesis Protocol

This protocol is divided into three main stages: preparation of the activated aza-leucine building block, solid-phase synthesis of the target peptide, and final purification and characterization.

4.1 Materials and Reagents

Reagent/MaterialGradeSupplierNotes
4-Aza-DL-leucine dihydrochlorideSynthesis GradeCommercially AvailableStarting material for the aza-residue.
Fmoc-ClSynthesis GradeCommercially AvailableFor N-terminal protection.
TriphosgeneSynthesis GradeCommercially AvailablePhosgene equivalent; handle with extreme caution.
1-Hydroxybenzotriazole (HOBt)Peptide Synthesis GradeCommercially AvailableFor forming the activated OBt ester.[20]
Rink Amide MBHA Resin100-200 meshCommercially AvailableStandard resin for C-terminal amide peptides.
Fmoc-protected Amino AcidsPeptide Synthesis GradeCommercially AvailableFor other positions in the peptide sequence.
HBTUPeptide Synthesis GradeCommercially AvailableStandard coupling reagent for natural amino acids.
N,N-Diisopropylethylamine (DIEA)Peptide Synthesis GradeCommercially AvailableNon-nucleophilic base.
PiperidineACS GradeCommercially AvailableFor Fmoc deprotection.
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeCommercially AvailablePrimary SPPS solvent.
Dichloromethane (DCM)ACS GradeCommercially AvailableSolvent for reactions and washing.
Trifluoroacetic Acid (TFA)Reagent GradeCommercially AvailableFor cleavage from resin.
Triisopropylsilane (TIS)Reagent GradeCommercially AvailableScavenger for cleavage.
Acetonitrile (ACN)HPLC GradeCommercially AvailableFor purification.

4.2 Part A: Preparation of Activated Fmoc-Aza-Leu-OBt Building Block

This part of the protocol describes the conversion of the starting material into a bench-stable, pre-activated building block ready for SPPS.[1][20]

G cluster_0 Activation Workflow A 4-Aza-DL-leucine·2HCl B 1. Neutralization (DIEA) 2. Fmoc Protection (Fmoc-Cl) A->B Step 1 C Fmoc-NH-NH(iBu) B->C D Activation with Triphosgene C->D Step 2 E Reaction with HOBt D->E Step 3 F Fmoc-Aza-Leu-OBt (Activated Building Block) E->F

Caption: Workflow for activating 4-Aza-DL-leucine.

Experimental Protocol:

  • Fmoc Protection:

    • Suspend 4-Aza-DL-leucine dihydrochloride (1.0 eq) in DCM.

    • Cool the suspension to 0 °C in an ice bath.

    • Add DIEA (2.2 eq) dropwise to neutralize the dihydrochloride.

    • Add Fmoc-Cl (1.1 eq) portion-wise and allow the reaction to stir overnight, warming to room temperature.

    • Wash the reaction mixture with dilute acid and brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the Fmoc-protected aza-leucine precursor.

  • Activation:

    • CAUTION: This step involves triphosgene, a toxic substance. Perform all operations in a certified chemical fume hood.

    • Dissolve the Fmoc-protected aza-leucine precursor (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar).

    • Add a solution of triphosgene (0.5 eq) in DCM dropwise at 0 °C.

    • Stir for 2 hours at 0 °C. TLC or LC-MS can be used to monitor the formation of the transient, highly reactive acyl chloride intermediate.

    • In a separate flask, dissolve HOBt (1.5 eq) in DMF.

    • Add the HOBt solution to the reaction mixture at 0 °C.[20]

    • Allow the reaction to stir for 4-6 hours at room temperature.

    • Remove the solvent under reduced pressure. The resulting crude Fmoc-Aza-Leu-OBt can be purified by flash chromatography or used directly in SPPS after thorough drying. This building block is now bench-stable and ready for use.[1][20]

4.3 Part B: Solid-Phase Peptide Synthesis (SPPS)

This workflow outlines the incorporation of the activated aza-leucine building block into a growing peptide chain on a solid support using a standard Fmoc/tBu strategy.[20]

SPPS_Workflow Resin Swell Resin in DMF AA_Coupling Couple First Fmoc-AA (e.g., HBTU/DIEA) Resin->AA_Coupling Fmoc_Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) AA_Coupling->Fmoc_Deprotect1 Aza_Coupling Couple Activated Fmoc-Aza-Leu-OBt (Extended Time) Fmoc_Deprotect1->Aza_Coupling Fmoc_Deprotect2 Fmoc Deprotection (20% Piperidine/DMF) Aza_Coupling->Fmoc_Deprotect2 Chain_Elongation Continue Standard Fmoc-SPPS Cycles Fmoc_Deprotect2->Chain_Elongation Cleavage Cleave & Deprotect (TFA/TIS/H₂O) Chain_Elongation->Cleavage Purification Purify via RP-HPLC Cleavage->Purification

Caption: SPPS workflow for aza-peptide synthesis.

Experimental Protocol:

  • Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • First Amino Acid Coupling: Perform standard Fmoc-SPPS. For the first residue, couple the C-terminal Fmoc-amino acid (4 eq) using HBTU (3.9 eq) and DIEA (8 eq) in DMF for 1 hour.

  • Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF (2 x 10 minutes).[20] Wash thoroughly with DMF and DCM.

  • Aza-Leucine Incorporation (Key Step):

    • Dissolve the pre-activated Fmoc-Aza-Leu-OBt (5 eq) in DMF.[20]

    • Add the solution to the deprotected, resin-bound peptide.

    • Allow the coupling to proceed for 16-24 hours at room temperature with gentle agitation.[20] Causality: The extended coupling time is essential to ensure complete reaction due to the steric hindrance and altered electronics of the semicarbazide N-terminus on the resin.

    • Monitor the coupling using a qualitative test (e.g., Kaiser test; note: this test may be unreliable for aza-residues; a Chloranil test is preferred).

  • Chain Elongation: After successful coupling of the aza-residue, remove its Fmoc group using 20% piperidine in DMF and continue elongating the peptide chain using standard Fmoc-SPPS coupling protocols.

  • Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.

  • Precipitation: Precipitate the crude peptide by adding the TFA mixture to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice. Dry the crude peptide pellet under vacuum.

4.4 Comparative SPPS Cycle Parameters

StepStandard Fmoc-AA CouplingFmoc-Aza-Leu-OBt CouplingRationale for Difference
Reagent Equivalents 4 eq Fmoc-AA, 3.9 eq HBTU5 eq Fmoc-Aza-Leu-OBtHigher equivalency helps drive the more difficult aza-coupling to completion.
Coupling Time 45-60 minutes16-24 hoursOvercomes the lower nucleophilicity of the N-terminus and steric hindrance.[5][20]
Coupling Reagent HBTU/HATU/etc.Pre-activated OBt esterStandard activators are often insufficient; pre-activation is required for high yield.[12]
Monitoring Kaiser TestChloranil TestThe secondary amine of the semicarbazide may give a false negative with the Kaiser test.

4.5 Part C: Purification and Characterization

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMSO or ACN/water).

    • Purify the peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column.

    • Use a linear gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA).

    • Collect fractions and analyze them by analytical LC-MS to identify those containing the pure product.

    • Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.

  • Characterization:

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirm the purity and identify the correct molecular weight of the synthesized aza-peptide.

    • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm the covalent structure and the successful incorporation of the aza-leucine residue. 2D NMR techniques (COSY, HSQC) can be used for full structural assignment.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Aza-Coupling Insufficient coupling time; poor activation of the building block; steric hindrance.Increase coupling time to 24 hours. Ensure the Fmoc-Aza-Leu-OBt was properly synthesized and is of high purity. Consider performing a double coupling.
Low Final Yield Incomplete cleavage; loss during precipitation/purification.Ensure the cleavage reaction goes to completion (2-3 hours). Minimize transfer steps. Optimize the HPLC gradient for better peak separation.
Side Product Formation Formation of hydantoins during activation or coupling.Ensure activation is performed at 0 °C and that the activated species is used promptly or properly stored. Use a non-nucleophilic base like DIEA.
Difficulty in Purification Poor solubility of the crude peptide; aggregation.Screen different solvent systems for initial dissolution. Modify the HPLC mobile phase (e.g., add isopropanol).

References

  • Azapeptide Synthesis Fully Integrated into Standard Solid-Phase Peptide Synthesis (SPPS): Case Study with Azapeptide-GLP-1. bioRxiv.
  • Novel Solid-Phase Synthesis of Azapeptides and Azapeptoides via Fmoc-Strategy and Its Application in the Synthesis of RGD-Mimetics.
  • Novel Solid-Phase Synthesis of Azapeptides and Azapeptoides via Fmoc-Strategy and Its Application in the Synthesis of RGD. American Chemical Society.
  • [Literature Review] Azapeptide Synthesis Fully Integrated into Standard Solid-Phase Peptide Synthesis (SPPS): Case Study with Azapeptide-GLP-1. Moonlight.
  • Exploring Side-Chain Diversity by Submonomer Solid-Phase Aza-Peptide Synthesis.
  • Chemical Safety Data Sheet MSDS / SDS - 4-AZA-DL-LEUCINE DIHYDROCHLORIDE. ChemicalBook.
  • Aza-Amino Acid Scanning of Secondary Structure Suited for Solid-Phase Peptide Synthesis with Fmoc Chemistry and Aza-Amino Acids with Heteroatomic Side Chains.
  • A Review on Azapeptides: The Promising Peptidomimetics.
  • MSDS - Safety D
  • Azapeptides as an Efficient Tool to Improve the Activity of Biologically Effective Peptides. N/A.
  • Computational Investigation of Conformational Properties of Short Azapeptides: Insights
  • SAFETY D
  • Safety D
  • Design, Synthesis, and Evaluation of Aza-Peptide Michael Acceptors as Human 20S Proteasome Inhibitors: Extension to the Prime Site. PMC.
  • Aza-peptides: expectations and reality. Estonian Academy Publishers.
  • A Review on Azapeptides: The Promising Peptidomimetics. SciSpace.
  • Safety D
  • Advancing Azapeptides- A novel platform to expedite azapeptide synthesis and accelerate therapeutics development.
  • Incorporation of Aza-Glycine into Collagen Peptides. The Journal of Organic Chemistry.
  • Combinatorial Synthesis of Peptidomimetics Using Digital Microfluidics. N/A.
  • Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery. Research and Reviews.
  • Solid-phase synthesis of "mixed" peptidomimetics using Fmoc-protected aza-beta3-amino acids and alpha-amino acids.
  • Peptidomimetics: Synthetic Tools for Drug Discovery and Development. Frontiers.
  • Influence of Aza-Glycine Substitution on the Internalization of Penetr

Sources

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using 4-Aza-DL-leucine dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Paradigm of Aza-Peptides in Modern Drug Discovery

Peptides represent a powerful class of therapeutic agents due to their high specificity and biological activity. However, their clinical utility is often hampered by rapid in vivo degradation by proteases. A key strategy to overcome this limitation is the introduction of peptidomimetic modifications. Among these, the substitution of an α-carbon with a nitrogen atom to create an "aza-amino acid" residue is a particularly elegant and effective approach.[1][2][3] This modification results in an aza-peptide, which contains a semicarbazide linkage in place of the native amide bond.[4]

The incorporation of aza-amino acids, such as 4-Aza-DL-leucine, into a peptide sequence imparts significant resistance to enzymatic hydrolysis, thereby enhancing the peptide's stability and prolonging its therapeutic action.[1][4] Furthermore, the altered stereoelectronic properties of the aza-residue can induce specific conformational constraints, leading to improved receptor binding affinity and selectivity.[3][4] Despite these advantages, the synthesis of aza-peptides has historically presented challenges, primarily due to the reduced nucleophilicity of the semicarbazide nitrogen, which can complicate the subsequent coupling steps in standard solid-phase peptide synthesis (SPPS).[5]

This comprehensive guide provides a detailed framework for the successful incorporation of 4-Aza-DL-leucine into peptides using modern SPPS techniques. We will address the critical steps, from the preparation of the Fmoc-protected aza-leucine building block to the final cleavage, purification, and characterization of the target aza-peptide. The protocols and insights provided herein are designed to empower researchers, scientists, and drug development professionals to leverage the unique advantages of aza-peptides in their therapeutic discovery programs.

Materials and Reagents

Resins, Amino Acids, and Reagents
Material Supplier Notes
Rink Amide Resin (100-200 mesh)Standard SupplierFor C-terminal amide peptides.
Wang Resin (100-200 mesh)Standard SupplierFor C-terminal carboxylic acid peptides.
Fmoc-protected amino acidsStandard SupplierStandard side-chain protecting groups (e.g., tBu, Boc, Trt).
4-Aza-DL-leucine dihydrochlorideBenchChem (CAS: 102029-69-6)The starting material for the aza-leucine building block.
Fmoc-OSu (9-fluorenylmethyl-succinimidyl-carbonate)Standard SupplierFor Fmoc protection of the aza-leucine.
Coupling Reagents
HBTU/HATUStandard SupplierEfficient aminium-based coupling reagents.
DIC (N,N'-Diisopropylcarbodiimide)Standard SupplierCarbodiimide coupling agent.
OxymaPureStandard SupplierAdditive to minimize racemization with DIC.
Deprotection and Cleavage Reagents
PiperidineStandard SupplierFor Fmoc group removal.
Trifluoroacetic acid (TFA)Standard SupplierFor final cleavage from the resin.
Triisopropylsilane (TIS)Standard SupplierScavenger for cleavage.
Dichloromethane (DCM)Standard SupplierSolvent for synthesis and cleavage.
N,N-Dimethylformamide (DMF)Standard SupplierPrimary solvent for SPPS.
Diethyl ether (cold)Standard SupplierFor peptide precipitation.

Experimental Protocols

Part 1: Preparation of Fmoc-4-Aza-DL-leucine-OH

The commercially available 4-Aza-DL-leucine dihydrochloride must first be converted into its Fmoc-protected form to be compatible with standard Fmoc-based SPPS.

Protocol 1: Fmoc Protection of 4-Aza-DL-leucine

  • Dissolution: In a round-bottom flask, dissolve 4-Aza-DL-leucine dihydrochloride (1.0 eq) in a 10% aqueous solution of sodium bicarbonate (NaHCO₃) (3.0 eq). Stir until fully dissolved.

  • Addition of Fmoc-OSu: To the stirred solution, add a solution of Fmoc-OSu (1.05 eq) in acetone portion-wise over 30 minutes at room temperature.

  • Reaction: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Remove the acetone under reduced pressure.

    • Wash the remaining aqueous solution with diethyl ether (2x) to remove unreacted Fmoc-OSu and byproducts.

    • Acidify the aqueous layer to pH 2-3 with 1M HCl.

    • Extract the product into ethyl acetate (3x).

  • Drying and Evaporation: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the crude Fmoc-4-Aza-DL-leucine-OH as a white solid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final high-purity building block.

Part 2: Solid-Phase Peptide Synthesis (SPPS) Workflow

The following is a general protocol for manual SPPS incorporating the prepared Fmoc-4-Aza-DL-leucine-OH. This can be adapted for automated synthesizers.

Workflow Overview

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection 1. Swell in DMF Wash1 DMF Wash Fmoc_Deprotection->Wash1 2. 20% Piperidine/DMF Aza_Coupling Aza-Leu Coupling Wash1->Aza_Coupling 3. Wash Wash2 DMF Wash Aza_Coupling->Wash2 4. Couple Fmoc-Aza-Leu-OH Chain_Elongation Chain Elongation (Repeat Deprotection, Wash, Coupling) Wash2->Chain_Elongation 5. Wash Final_Deprotection Final Fmoc Deprotection Chain_Elongation->Final_Deprotection 6. Synthesize remainder of peptide Wash3 DCM Wash Final_Deprotection->Wash3 7. 20% Piperidine/DMF Cleavage Cleavage & Purification Wash3->Cleavage 8. Wash

Caption: General workflow for SPPS incorporating an aza-amino acid.

Protocol 2: Standard SPPS Cycle

  • Resin Swelling: Swell the Rink Amide or Wang resin in DMF for at least 1 hour in a fritted reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 10 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, pre-activate the Fmoc-amino acid (3 eq) with HBTU (2.9 eq) and DIPEA (6 eq) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours.

    • Drain and wash the resin with DMF (3-5 times).

  • Incorporation of Fmoc-4-Aza-DL-leucine-OH (The Critical Step):

    • Due to the reduced nucleophilicity of the preceding amino acid's newly exposed amine after the aza-leucine incorporation, a more robust coupling strategy is recommended for the subsequent standard amino acid.

    • Pre-activation: In a separate vial, dissolve Fmoc-4-Aza-DL-leucine-OH (2.5 eq), HATU (2.4 eq), and DIPEA (5 eq) in DMF. Allow to pre-activate for 5-10 minutes.

    • Coupling: Add the pre-activated aza-leucine solution to the deprotected resin.

    • Extended Coupling Time/Microwave: Agitate for 4-6 hours at room temperature. Alternatively, perform the coupling in a microwave peptide synthesizer at 60°C for 30-60 minutes to enhance efficiency.[5]

    • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), repeat the coupling step.

    • Drain and wash the resin thoroughly with DMF (5-7 times).

  • Coupling the Subsequent Amino Acid (Post-Aza Residue):

    • The acylation of the semicarbazide nitrogen of the aza-leucine is a challenging step.[5]

    • Optimized Conditions: Use a more powerful coupling reagent combination such as DIC (5 eq) and OxymaPure (5 eq) in DMF.[5]

    • Microwave Assistance: Microwave heating (e.g., 60°C for 2 hours) is highly recommended to drive this coupling to completion.[5]

    • Repeat the coupling if necessary, based on monitoring tests.

  • Chain Elongation: Repeat steps 2, 3, and 5 for the remaining amino acids in the sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).

  • Final Wash: Wash the peptide-resin with DMF, followed by DCM, and dry under vacuum.

Part 3: Cleavage, Purification, and Analysis

Protocol 3: Cleavage from the Resin

  • Cleavage Cocktail: Prepare a fresh cleavage cocktail. A standard and effective mixture is 95% TFA, 2.5% H₂O, and 2.5% TIS .

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin in the reaction vessel (approximately 10 mL per gram of resin).

    • Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate into a cold centrifuge tube.

    • Add the filtrate dropwise to a 10-fold volume of cold diethyl ether. A white precipitate of the crude peptide should form.

  • Isolation and Washing:

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether.

    • Resuspend the pellet in fresh cold diethyl ether and repeat the centrifugation and decanting process (3 times) to remove scavengers and residual TFA.

  • Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 4: Purification and Analysis

  • Purification by RP-HPLC:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

    • Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

    • Collect fractions corresponding to the major peak.

  • Analysis:

    • Analytical RP-HPLC: Confirm the purity of the collected fractions by analytical RP-HPLC.[6][7]

    • Mass Spectrometry: Verify the molecular weight of the purified peptide using electrospray ionization mass spectrometry (ESI-MS) or MALDI-TOF.[6][7] The expected mass should be calculated and compared to the experimental value.

Expected Analytical Results

Analysis Expected Outcome
Analytical RP-HPLC A single major peak, indicating high purity (>95%). The retention time will vary based on the overall peptide sequence.
ESI-MS A major ion peak corresponding to the calculated molecular weight of the aza-peptide. The charge state distribution ([M+H]⁺, [M+2H]²⁺, etc.) will depend on the peptide's sequence and size.

Troubleshooting and Key Considerations

  • Incomplete Aza-Leucine Coupling: The primary challenge is the coupling of the aza-amino acid and the subsequent residue. If the Kaiser test remains positive after the initial coupling, a second coupling is necessary. Using microwave assistance is the most effective way to ensure high coupling efficiency.[5]

  • Side Chain Protection of Aza-Leucine: 4-Aza-DL-leucine does not have a side chain requiring protection, simplifying its use in SPPS.

  • Racemization: While the aza-leucine itself is achiral at the alpha-position, the use of potent coupling reagents can pose a risk of racemization for adjacent chiral amino acids. The use of additives like OxymaPure with DIC can mitigate this risk.

  • Cleavage Byproducts: The use of scavengers like TIS in the cleavage cocktail is crucial to prevent the re-attachment of protecting groups to sensitive residues like tryptophan or methionine.

Safety and Handling

  • 4-Aza-DL-leucine dihydrochloride: Handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[2][8][9] Avoid inhalation of dust.[9]

  • Reagents: Many reagents used in SPPS, such as TFA, piperidine, and DIC, are corrosive and/or toxic. Always consult the Safety Data Sheet (SDS) for each reagent before use and handle them within a fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The incorporation of 4-Aza-DL-leucine into peptides via SPPS is a powerful strategy for enhancing their therapeutic potential by increasing metabolic stability. While the synthesis of aza-peptides requires special attention, particularly during the coupling steps involving the aza-residue, the use of modern techniques such as microwave-assisted synthesis and optimized coupling reagents can lead to high yields and purities. The protocols outlined in this guide provide a robust foundation for the successful synthesis and characterization of novel aza-peptides, paving the way for the development of next-generation peptide therapeutics.

References

  • Solid phase submonomer azapeptide synthesis. PubMed.
  • Azapeptide Synthesis Fully Integrated into Standard Solid-Phase Peptide Synthesis (SPPS): Case Study with Azapeptide-GLP-1. bioRxiv.
  • Aza-Amino Acid Scanning of Secondary Structure Suited for Solid-Phase Peptide Synthesis with Fmoc Chemistry and Aza-Amino Acids with Heteroatomic Side Chains.
  • Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. PMC.
  • Safety D
  • SAFETY D
  • Safety D
  • Azapeptide Synthesis Fully Integrated into Standard Solid-Phase Peptide Synthesis (SPPS): Case Study with Azapeptide-GLP-1.
  • Novel Solid-Phase Synthesis of Azapeptides and Azapeptoides via Fmoc-Strategy and Its Application in the Synthesis of RGD-Mimetics.
  • Azapeptide Synthesis Methods for Expanding Side-Chain Diversity for Biomedical Applic
  • SAFETY D
  • SAFETY D
  • Aza-peptides: expectations and reality. Estonian Academy Publishers.
  • Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids.
  • Post Cleavage Purification and Analysis of Peptides; TFA removal. [No Source Found].
  • Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS)
  • HPLC vs Mass Spectrometry for Peptide Testing | Comparison Guide. ACS Lab.
  • Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. MtoZ Biolabs.

Sources

Troubleshooting & Optimization

Troubleshooting low peptide coupling yields with 4-Aza-DL-leucine dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the unique chemical hurdles associated with peptidomimetics and unnatural amino acids.

4-Aza-DL-leucine dihydrochloride (CAS 102029-69-6) is a highly valuable, toxic leucine analogue utilized extensively in metabolic engineering and the development of protease-resistant peptidomimetics[1]. Structurally, it is 2-amino-3-(dimethylamino)propanoic acid[1]. The replacement of the isobutyl carbon network with a dimethylamino side chain introduces severe steric and electronic complications during peptide synthesis.

Below is our comprehensive troubleshooting guide designed to diagnose, resolve, and validate your coupling workflows.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: My peptide sequence fails completely at the 4-Aza-DL-leucine incorporation step, even when using strong activators like HATU. What is causing this? The Causality: You are likely falling into the "Dihydrochloride Trap." The raw building block is supplied as a dihydrochloride salt (C5H14Cl2N2O2)[1]. This means every mole of the amino acid brings two moles of hydrochloric acid into your reaction mixture. If you use the standard 2.0 equivalents of a base like DIPEA (N,N-Diisopropylethylamine) for your coupling cycle, the base is entirely consumed by the HCl. Consequently, the reaction environment remains acidic, the alpha-amine remains protonated (non-nucleophilic), and the coupling reagent cannot properly activate the carboxyl group. The Fix: You must mathematically compensate for the salt. Add an additional 2.0 to 2.5 equivalents of DIPEA specifically to neutralize the dihydrochloride salt before initiating activation.

Q2: I adjusted the base stoichiometry, but my yields are still hovering around 40-50%. Why is the coupling incomplete? The Causality: The issue here is reagent incompatibility. 4-Aza-DL-leucine features a tertiary amine (dimethylamino group) on its side chain. When you use uronium/aminium-based coupling reagents like HATU or HBTU, this basic side chain can act as an intramolecular catalyst for side reactions, or worse, the tertiary amine can directly interact with the uronium salt, leading to irreversible guanidinylation (capping) of your growing peptide chain[2]. The Fix: Switch your activation chemistry. Carbodiimide/oxyma systems (e.g., DIC/OxymaPure) or phosphonium salts (e.g., PyBOP) do not cause guanidinylation and are highly recommended for amino acids with basic or nucleophilic side chains[3]. Furthermore, implementing a double coupling strategy is crucial for unnatural, sterically hindered amino acids[4].

Q3: How do I accurately monitor the coupling efficiency? My Kaiser (ninhydrin) tests are giving ambiguous, faint green/blue colors. The Causality: The Kaiser test relies on a pH-sensitive colorimetric change to detect free primary amines. The basic dimethylamino side chain of the incorporated 4-aza-leucine alters the local micro-environment pH of the resin beads, which can buffer the ninhydrin reaction and produce false positives or atypical colors[5]. The Fix: Abandon colorimetric tests for this specific residue. Instead, rely on micro-cleavage followed by LC-MS analysis. This provides absolute, quantitative data on your coupling efficiency[6].

Part 2: Quantitative Reagent Comparison

To optimize your synthesis towards the required purity[6], you must select a coupling system that balances activation kinetics with the risk of side reactions. The data below summarizes the expected performance of various coupling systems when applied to 4-Aza-DL-leucine.

Coupling SystemTotal Base Required (eq)*Reaction KineticsRisk of Side ReactionsExpected Yield (Single Couple)
HATU / DIPEA 4.0 - 5.0Very FastHigh (Guanidinylation)40 - 60%
HBTU / DIPEA 4.0 - 5.0FastHigh (Guanidinylation)30 - 50%
PyBOP / NMM 4.0 - 5.0ModerateLow75 - 85%
DIC / OxymaPure 2.0 (for salt only)ModerateVery Low> 90%

*Note: Base equivalents are calculated relative to 1.0 equivalent of the amino acid. The DIC/Oxyma system technically requires no base for activation, but 2.0 eq must be added solely to neutralize the dihydrochloride salt.

Part 3: Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol utilizes a DIC/OxymaPure activation strategy and incorporates a self-validating micro-cleavage step. This isolates the 4-Aza-DL-leucine coupling variable from downstream synthesis failures, ensuring you only proceed when >95% coupling is achieved.

Step 1: Pre-Neutralization (Critical Step)

  • Weigh 3.0 equivalents (relative to resin loading) of Fmoc-4-Aza-DL-leucine dihydrochloride into a clean vial.

  • Dissolve in minimal peptide-synthesis grade DMF.

  • Add 6.0 equivalents of DIPEA (2.0 eq per mole of amino acid) to the vial. Causality: This selectively neutralizes the two HCl molecules, freeing the carboxyl group for activation without creating a highly basic environment that could cause racemization.

Step 2: Activation

  • Add 3.0 equivalents of OxymaPure to the amino acid solution. Stir for 2 minutes.

  • Add 3.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC).

  • Allow the mixture to pre-activate for 3 minutes at room temperature. Causality: DIC/Oxyma forms an active ester that is highly reactive toward the resin-bound amine but completely inert to the tertiary amine on the 4-aza-leucine side chain.

Step 3: First Coupling

  • Add the activated mixture to the deprotected resin.

  • Agitate gently at room temperature for 60 minutes.

  • Drain and wash the resin thoroughly with DMF (5 x 1 min).

Step 4: Self-Validation via Micro-Cleavage

  • Withdraw approximately 5 mg of the coupled resin.

  • Wash the aliquot with Dichloromethane (DCM) and dry under vacuum.

  • Treat the aliquot with 100 µL of a cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H2O) for 1 hour.

  • Evaporate the TFA, precipitate with cold ether, and analyze the pellet via LC-MS.

  • Decision Gate: If the uncoupled deletion sequence is >5%, proceed to Step 5. If <5%, proceed with your synthesis.

Step 5: Double Coupling

  • If the LC-MS indicates incomplete coupling, do not deprotect the Fmoc group.

  • Repeat Steps 1 through 3 using fresh reagents[4].

Part 4: Troubleshooting Workflow Visualization

TroubleshootingWorkflow Start Low Yield Detected with 4-Aza-DL-Leu·2HCl CheckBase Are you compensating for the dihydrochloride salt? Start->CheckBase AddBase Add +2.0 eq. DIPEA prior to activation CheckBase->AddBase No CheckReagent Which coupling reagent are you using? CheckBase->CheckReagent Yes AddBase->CheckReagent Uronium HATU / HBTU (Uronium salts) CheckReagent->Uronium Phosphonium PyBOP or DIC/Oxyma CheckReagent->Phosphonium SideReaction Risk of guanidinylation due to basic side-chain Uronium->SideReaction CheckYield Evaluate Yield via Micro-cleavage LC-MS Phosphonium->CheckYield SwitchReagent Switch to Phosphonium or Carbodiimide SideReaction->SwitchReagent SwitchReagent->CheckYield DoubleCouple Perform Double Coupling (2 x 60 min) CheckYield->DoubleCouple < 95% Success Optimal Peptide Yield (>95%) CheckYield->Success > 95% DoubleCouple->Success

Troubleshooting workflow for 4-Aza-DL-leucine dihydrochloride peptide coupling.

Sources

Preventing degradation of 4-Aza-DL-leucine dihydrochloride during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-Aza-DL-leucine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical research compound. Here, we address common challenges and provide in-depth, evidence-based solutions to prevent degradation during storage.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the storage and handling of 4-Aza-DL-leucine dihydrochloride.

Q1: What are the optimal storage conditions for 4-Aza-DL-leucine dihydrochloride?

For long-term stability, 4-Aza-DL-leucine dihydrochloride should be stored at -20°C in a tightly sealed container to protect it from humidity and light.[1][2][3] Most amino acid derivatives can be stored for years under these conditions.[3]

Q2: Why is it supplied as a dihydrochloride salt?

The dihydrochloride salt form is often used to enhance the solubility and stability of the parent compound.[4] For many basic drugs, hydrochloride salts are a common choice to improve these physicochemical properties.[4][5]

Q3: I've noticed the powder is clumping. What does this indicate?

Clumping is a primary indicator of moisture absorption. As a hydrochloride salt, 4-Aza-DL-leucine dihydrochloride is hygroscopic, meaning it readily attracts and holds water molecules from the surrounding environment.[4][6][7] This can be the first step in chemical degradation.

Q4: Can I store 4-Aza-DL-leucine dihydrochloride in solution?

It is strongly advised not to store 4-Aza-DL-leucine dihydrochloride in aqueous solutions for extended periods.[8] If you must store it in solution for a short time, it is best to prepare aliquots and freeze them at -80°C to minimize degradation.[9][10] Avoid repeated freeze-thaw cycles.[2]

Q5: What are the primary degradation pathways I should be concerned about?

The primary degradation pathways for 4-Aza-DL-leucine dihydrochloride are hydrolysis and oxidation. The aza-peptide bond, while generally more resistant to enzymatic hydrolysis than a standard peptide bond, can still be susceptible to chemical hydrolysis, especially in the presence of moisture.[11] The amino groups can also be prone to oxidation.

Section 2: Troubleshooting Guides

This section provides detailed protocols and explanations to identify and resolve issues related to the degradation of 4-Aza-DL-leucine dihydrochloride.

Troubleshooting Guide 1: Assessing Compound Integrity

If you suspect degradation, a systematic approach is necessary to confirm your suspicions and quantify the extent of the issue.

Visual Inspection:
  • Observation: The compound has changed from a white/off-white powder to a discolored (yellowish or brownish) or clumpy solid.

  • Causality: Discoloration can indicate oxidative degradation or the formation of impurities. As previously mentioned, clumping is a clear sign of moisture uptake.[6][12]

Analytical Assessment:

To definitively assess the purity of your 4-Aza-DL-leucine dihydrochloride, High-Performance Liquid Chromatography (HPLC) is the recommended method.[13]

Table 1: Recommended HPLC Method Parameters

ParameterRecommendation
Column C18 Reverse-Phase (for general purity) or Chiral Column (for enantiomeric purity)[13]
Mobile Phase A gradient of water with 0.1% Trifluoroacetic Acid (TFA) and Acetonitrile with 0.1% TFA is a common starting point.
Detection UV at a low wavelength (e.g., 210-220 nm) or Charged Aerosol Detection (CAD) for universal detection.[13]
Standard A freshly opened, new vial of 4-Aza-DL-leucine dihydrochloride should be used as a reference standard.
Experimental Protocol: HPLC Purity Assessment
  • Standard Preparation:

    • Carefully weigh a small amount of the reference standard and your potentially degraded sample in separate microcentrifuge tubes.

    • Dissolve both in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to a known concentration (e.g., 1 mg/mL).

  • Sample Analysis:

    • Inject equal volumes of the standard and sample solutions onto the HPLC system.

    • Run your established gradient method.

  • Data Interpretation:

    • Compare the chromatograms. The appearance of new peaks or a significant decrease in the area of the main peak in your sample relative to the standard indicates degradation.

Troubleshooting Guide 2: Mitigating and Preventing Degradation

Proactive measures are the most effective way to ensure the long-term stability of 4-Aza-DL-leucine dihydrochloride.

Core Principle: Moisture Exclusion

The primary threat to the stability of hydrochloride salts is moisture.[4][7] The chloride ion can form hydrogen bonds with water, leading to hygroscopicity.[4][14]

Recommended Storage Workflow:

The following workflow is designed to minimize exposure to atmospheric moisture.

StorageWorkflow cluster_storage Long-Term Storage cluster_handling Sample Handling (Inert Atmosphere) Storage -20°C Freezer (Desiccated Environment) Glovebox Glovebox or Inert Gas Purge Weighing Weigh Sample Glovebox->Weighing Sealing Reseal Container (Parafilm) Weighing->Sealing Sealing->Storage Return to Storage Start Receive Compound Equilibrate Equilibrate to Room Temperature (in Desiccator) Start->Equilibrate Before Opening Equilibrate->Glovebox Transfer

Caption: Recommended workflow for handling and storing 4-Aza-DL-leucine dihydrochloride.

Step-by-Step Handling Protocol:
  • Equilibration: Before opening, allow the container of 4-Aza-DL-leucine dihydrochloride to warm to room temperature inside a desiccator. This prevents condensation from forming on the cold powder.[2]

  • Inert Atmosphere: If possible, handle the compound in a glovebox with an inert atmosphere (e.g., nitrogen or argon). If a glovebox is not available, gently purge the container with an inert gas before and after dispensing.

  • Dispensing: Use clean, dry spatulas and weighing instruments. Work quickly to minimize the time the container is open.

  • Resealing: After dispensing, tightly close the container lid. For added protection, wrap the lid with parafilm to create a secondary moisture barrier.

  • Storage: Promptly return the sealed container to the -20°C freezer.

Degradation Pathway Overview:

Understanding the potential chemical changes can aid in troubleshooting.

DegradationPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation AzaLeu 4-Aza-DL-leucine dihydrochloride HydrolysisProducts Hydrolyzed Fragments AzaLeu->HydrolysisProducts Moisture (H₂O) OxidationProducts Oxidized Species AzaLeu->OxidationProducts Oxygen (O₂) Light

Caption: Primary degradation pathways for 4-Aza-DL-leucine dihydrochloride.

Section 3: In-Depth Scientific Discussion

The Role of the Dihydrochloride Salt Form

The use of hydrochloride salts is a common strategy in pharmaceutical development to improve the solubility and stability of basic active pharmaceutical ingredients (APIs).[4][5] However, this salt form can also increase the hygroscopicity of the compound.[4][6] The chloride ions can interact with atmospheric water, which can lead to physical changes like clumping and, more critically, can provide the necessary medium for hydrolytic degradation.[7][14]

Aza-Peptide Bond Stability

Aza-peptides are analogs of peptides where the alpha-carbon of an amino acid residue is replaced by a nitrogen atom.[11][15] This substitution introduces a urea-like bond, which can confer increased resistance to enzymatic degradation compared to a standard peptide bond.[11] However, this does not imply complete immunity to chemical hydrolysis, particularly under non-ideal storage conditions where moisture is present.

Analytical Considerations for Purity Assessment

When evaluating the stability of 4-Aza-DL-leucine dihydrochloride, it is crucial to employ analytical methods that can distinguish the parent compound from potential degradants. HPLC is a powerful tool for this purpose.[13] For comprehensive impurity profiling, methods like HPLC coupled with mass spectrometry (LC-MS) can provide structural information about the degradation products. Furthermore, as 4-Aza-DL-leucine is a chiral compound, chiral chromatography may be necessary to ensure that racemization has not occurred during storage or handling, as different enantiomers can have different biological activities.[13]

References
  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing.
  • Guerrieri, P. P. (2010). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Purdue University.
  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH | Request PDF.
  • 4-Aza-DL-leucine dihydrochloride|CAS 102029-69-6. Benchchem.
  • Salt Selection in Drug Development. Pharmaceutical Technology.
  • Shelf Life and Storage Requirements for Amino Acids: A Guide. Pangoo.biz.
  • (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar.
  • (2022). Aza-peptides: expectations and reality. Estonian Academy Publishers.
  • Handling and Storage of Peptides - FAQ. AAPPTEC.
  • Chemical Safety Data Sheet MSDS / SDS - 4-AZA-DL-LEUCINE DIHYDROCHLORIDE. ChemicalBook. (2022).
  • How long can I store amino acid deriv
  • Aza-Amino Acid Scanning of Secondary Structure Suited for Solid-Phase Peptide Synthesis with Fmoc Chemistry and Aza-Amino Acids with Heteroatomic Side Chains.
  • Amino acid solution storage – please help. Reddit. (2024).
  • PRODUCT INFORMATION - N-acetyl-D-Leucine. Cayman Chemical. (2022).
  • Why amino acid aqueous stock solution not give the same results as fresh solution how i store and stabilize thes solutions ?.
  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regul

Sources

Technical Support Center: Resolving Stereochemical Impurities in 4-Aza-DL-leucine Dihydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aza-DL-leucine, a structural analog of leucine where the γ-carbon is substituted with a nitrogen atom, is a valuable building block in medicinal chemistry. This modification imparts unique electronic and conformational properties, making it a key component in the design of peptides and peptidomimetics with enhanced biological activity and improved pharmacokinetic profiles. A significant hurdle in its application is the production of enantiomerically pure forms, as typical synthetic routes yield a racemic mixture (DL-). The biological activity of such analogs is often stereospecific, with the L-isomer being the predominantly active form in most biological systems.[1] Therefore, the resolution of these stereochemical impurities is paramount.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding stereochemical impurities in the synthesis of 4-Aza-DL-leucine dihydrochloride.

Q1: What are the primary sources of stereochemical impurities in the synthesis of 4-Aza-DL-leucine?

A1: The primary source of stereochemical impurity is the formation of a racemic mixture during synthesis, which is common when achiral starting materials and reagents are used.[2] Certain reaction conditions, such as elevated temperatures or the presence of strong acids or bases, can also induce racemization at chiral centers in synthetic intermediates, further complicating stereochemical control.[3]

Q2: What are the most effective analytical techniques for detecting and quantifying enantiomeric impurities in 4-Aza-DL-leucine?

A2: The most robust and widely accepted method for determining the enantiomeric excess (e.e.) of 4-Aza-DL-leucine is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .[4] This technique employs a chiral stationary phase (CSP) that differentially interacts with the enantiomers, allowing for their separation and quantification.[4][5] Other viable methods include:

  • Capillary Electrophoresis (CE) using chiral selectors like cyclodextrins.[6][7]

  • Mass Spectrometry (MS) -based methods, which can determine enantiomeric excess without chiral chromatographic separation.[8]

  • UV-Vis Spectroscopy in conjunction with chiral receptors can be used for rapid, high-throughput screening of enantiomeric excess.[9]

Q3: What are the principal strategies for obtaining enantiomerically pure 4-Aza-L-leucine or 4-Aza-D-leucine?

A3: There are three primary strategies for obtaining the desired enantiomer:

  • Chiral Resolution: This involves the separation of enantiomers from the racemic mixture. Common techniques include:

    • Diastereomeric Salt Formation: Reacting the racemic mixture with a chiral resolving agent (e.g., tartaric acid derivatives) to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[2][10][11]

    • Enzymatic Resolution: Utilizing the stereospecificity of enzymes, such as aminoacylases, to selectively act on one enantiomer of a derivatized racemate, allowing for the separation of the modified and unmodified forms.[12][13][14][15][16][17]

  • Asymmetric Synthesis: This approach employs chiral starting materials, auxiliaries, or catalysts to direct the synthesis towards the desired enantiomer.

  • Preparative Chiral Chromatography: This method scales up analytical chiral HPLC or Supercritical Fluid Chromatography (SFC) to separate and collect the individual enantiomers from the racemic mixture.

Part 2: Troubleshooting Guide: Common Issues and Solutions

This section provides a detailed, problem-solution framework for specific challenges encountered during the resolution of stereochemical impurities.

Problem 1: Poor or No Separation of Enantiomers on Chiral HPLC

Symptoms:

  • A single, unresolved peak is observed.

  • The resolution factor (Rs) between enantiomeric peaks is less than 1.5.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps & Explanation
Incorrect Chiral Stationary Phase (CSP) The choice of CSP is paramount. For amino acids and their analogs, macrocyclic glycopeptide (e.g., teicoplanin-based) and cinchona alkaloid-derived zwitterionic CSPs are often effective.[4][18] If one type of CSP fails, a systematic screening of different phases is recommended.
Suboptimal Mobile Phase Composition The mobile phase, including the organic modifier (e.g., methanol, acetonitrile), buffer, and additives, significantly influences resolution.[19][20] Systematically vary the mobile phase composition to optimize the separation.
Analyte Derivatization The high polarity of 4-Aza-DL-leucine can sometimes hinder effective interaction with the CSP. Derivatization of the amino or carboxyl group can improve chromatographic behavior and enhance separation. N-blocking with groups like Fmoc or t-BOC can be effective.[5]
Inappropriate Column Temperature Temperature can affect the thermodynamics of the chiral recognition process. Experiment with a range of column temperatures to find the optimal condition for your specific CSP and mobile phase.
Problem 2: Low Yield and/or Poor Enantiomeric Excess After Diastereomeric Salt Crystallization

Symptoms:

  • The yield of the desired diastereomeric salt is significantly below the theoretical 50%.

  • The enantiomeric excess of the liberated 4-Aza-leucine is low.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps & Explanation
Inappropriate Resolving Agent The resolving agent must form a stable, crystalline salt with one enantiomer while the other remains in solution. Tartaric acid derivatives, such as dibenzoyl-d-tartaric acid, are commonly used for resolving amino acids.[21]
Incorrect Solvent System for Crystallization The solvent system must provide a significant solubility difference between the two diastereomeric salts. A systematic screening of various solvents and solvent mixtures is crucial for successful fractional crystallization.
Rapid Crystallization Fast cooling or high supersaturation can lead to the co-precipitation of both diastereomers. Employ slow, controlled cooling to promote the selective crystallization of the less soluble diastereomer.[22]
Insufficient Equilibration Time Allowing the diastereomeric salt mixture to equilibrate in the chosen solvent before inducing crystallization is essential for achieving high diastereomeric purity in the solid phase.

Part 3: Experimental Protocols and Visualizations

Protocol 1: Enzymatic Resolution of N-Acetyl-4-Aza-DL-leucine

This protocol outlines a general procedure for the enzymatic resolution of N-acetyl-4-Aza-DL-leucine using an aminoacylase.

1. Acetylation of 4-Aza-DL-leucine:

  • Protect the amino group of 4-Aza-DL-leucine via acetylation to form N-acetyl-4-Aza-DL-leucine.

2. Enzymatic Hydrolysis:

  • Dissolve the N-acetyl-4-Aza-DL-leucine in a suitable buffer solution at the optimal pH for the chosen aminoacylase (often around pH 7-8).
  • Add the aminoacylase enzyme (e.g., from Aspergillus oryzae). The enzyme will selectively hydrolyze the N-acetyl group from the L-enantiomer, leaving the N-acetyl-D-enantiomer intact.[13][16]
  • Monitor the reaction progress by chiral HPLC.

3. Separation of Products:

  • Once the reaction is complete, separate the free 4-Aza-L-leucine from the unreacted N-acetyl-4-Aza-D-leucine. This can be achieved by ion-exchange chromatography or by adjusting the pH to precipitate one of the components.

4. Hydrolysis of the D-enantiomer (Optional):

  • The separated N-acetyl-4-Aza-D-leucine can be hydrolyzed under acidic conditions to yield 4-Aza-D-leucine.

5. Final Purification:

  • Purify the L- and D-enantiomers of 4-Aza-leucine by recrystallization or other appropriate chromatographic techniques.
Workflow for Stereochemical Impurity Resolution

The following diagram illustrates the logical workflow for identifying and resolving stereochemical impurities in the synthesis of 4-Aza-DL-leucine dihydrochloride.

G cluster_0 Synthesis & Initial Analysis cluster_1 Resolution Strategy cluster_2 Purification & Final Analysis Synthesis Synthesis of 4-Aza-DL-leucine dihydrochloride Analysis Chiral HPLC Analysis of Racemic Mixture Synthesis->Analysis Resolution Choice of Resolution Method Analysis->Resolution Diastereomeric Diastereomeric Salt Formation & Crystallization Resolution->Diastereomeric Enzymatic Enzymatic Resolution Resolution->Enzymatic PrepChiral Preparative Chiral Chromatography Resolution->PrepChiral Liberation Liberation of Free Amino Acid Diastereomeric->Liberation Enzymatic->Liberation FinalAnalysis Final Chiral HPLC Analysis for Enantiomeric Excess (e.e.) PrepChiral->FinalAnalysis Liberation->FinalAnalysis PurifiedProduct Enantiomerically Pure 4-Aza-L/D-leucine FinalAnalysis->PurifiedProduct

Caption: Workflow for the resolution of 4-Aza-DL-leucine enantiomers.

References

  • Enzymatic Resolution of Racemic Amino Acids: Part IV. Another Purification Method of Mold Acylase and Effect of Metal Ions, Cyanide and EDTA on the Enzyme Activity. Bioscience, Biotechnology, and Biochemistry.[Link]

  • Part V. Preparation of l-and d-Isomers of Tryptophan, Leucine and Alanine by Enzymatic Resolution of the Acetylderivatives of dl-Amino Acids with Mold Acylase. Bioscience, Biotechnology, and Biochemistry.[Link]

  • Enzymic methods of resolving racemates of amino acids and their derivatives. Request PDF.[Link]

  • Conversion of Racemic Unnatural Amino Acids to Optically Pure Forms by a Coupled Enzymatic Reaction. MDPI.[Link]

  • Preparation of L-and D-Isomers of Tryptophan, Leucine and Alanine by Enzymatic Resolution of the Acetylderivatives of DL-Amino Acids with Mold Acylase. J-STAGE.[Link]

  • Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. PMC.[Link]

  • Synthesis of Amino Acids. Chemistry LibreTexts.[Link]

  • Resolution of a Chiral β‐Aminoketone via Diastereomeric Salt Formation: From Experimental Evidence to Molecular‐Level Insights Into Solution‐Phase Clusters. PMC.[Link]

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies.[Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.[Link]

  • Chiral separation of amino acids and derivatives by CE. ResearchGate.[Link]

  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers.[Link]

  • Chiral resolution of dl-leucine via salifying tartaric acid derivatives. RSC Publishing.[Link]

  • METHOD FOR OBTAINING α-AMINO ACID ENANTIOMERS AND INTERMEDIATE DIASTEREOISOMERIC SALTS.
  • Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of #-Amino Acids. ElectronicsAndBooks.[Link]

  • Simultaneous determination of the concentration and enantiomeric excess of amino acids with a coumarin-derived achiral probe. Analytical Methods (RSC Publishing).[Link]

  • Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of α-Amino Acids. Journal of the American Chemical Society.[Link]

  • Determination of enantiomeric excess of leucine and valine by X-ray powder diffraction. ScienceDirect.[Link]

  • Synthesis and cytotoxicity of new 4-aza-2,3-didehydropodophyllotoxins. ResearchGate.[Link]

  • Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. PolyU Institutional Research Archive.[Link]

  • THE SYNTHESIS AND BIOLOGICAL ACTIVITIES OF SOME AZA ANALOGS OF AMINO ACIDS. I. 4-AZALEUCINE, AN INHIBITORY ANALOG OF LEUCINE. PubMed.[Link]

  • Process for resolving D, L-leucine.
  • Chiral HPLC Separation and Modeling of Four Stereomers of DL‐Leucine‐DL‐Tryptophan Dipeptide on Amylose Chiral Column. Wiley Online Library.[Link]

  • Chromatogram of the chiral resolution of DL-leucine-DL-tryptophan... ResearchGate.[Link]

  • Process for the preparation of enantiomerically pure tert-leucine.

Sources

Technical Support Center: Crystallization of 4-Aza-DL-leucine Dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the thermodynamic and kinetic hurdles associated with isolating high-purity aza-amino acids. 4-Aza-DL-leucine dihydrochloride (CAS 102029-69-6) is an invaluable toxic leucine analogue used extensively to select for mutant bacterial strains with altered LIV-I transporters (1)[1]. However, its crystallization is notoriously difficult. This guide bridges theoretical physical chemistry with field-proven bench techniques to help you overcome oiling out, polymorphism, and hygroscopicity.

Mechanistic Insights: The "Why" Behind the Challenge

Standard amino acid crystallization protocols often fail here due to two fundamental structural differences:

  • The Aza-Substitution: Replacing the alpha-carbon with a nitrogen atom creates a configurationally labile center but introduces rigidity into the backbone. The planarity of the resulting urea/hydrazide-like moiety and the electronic repulsion between adjacent nitrogen atoms fundamentally alter the hydrogen-bonding network, often inducing rigid turn conformations (2)[2].

  • The Dihydrochloride Salt: With a molecular weight of 205.08 g/mol (3)[3], the fully protonated state is highly polar and extremely hygroscopic, driving the system toward liquid-liquid phase separation (LLPS) rather than ordered nucleation.

Troubleshooting FAQs

Q1: My crystallization yields a viscous oil instead of crystals. How do I fix this? A1: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when your supersaturation trajectory crosses the binodal curve before hitting the metastable zone for solid nucleation. Because 4-Aza-DL-leucine dihydrochloride forms strong solvent-solute hydrogen bonds in water, rapid addition of an anti-solvent forces the solute into a dense, solute-rich liquid phase. Causality & Fix: To bypass LLPS, lower the rate of supersaturation generation. Increase your system temperature to stay above the binodal curve, add your anti-solvent (e.g., absolute ethanol) dropwise, and introduce seed crystals (0.1–1% w/w) to provide a low-energy surface that favors heterogeneous solid nucleation over liquid separation.

Q2: I isolated crystals, but upon washing them with pure water, they transformed into a different solid or dissolved completely. Why? A2: This is a classic case of concomitant crystallization and phase domain shifting. As demonstrated in phase diagrams of amino acid/HCl systems, dissolving a halide salt in pure water can shift the local thermodynamic equilibrium into the liquid-solid domain of the free amino acid (4)[4]. Causality & Fix: Washing the dihydrochloride salt with pure water strips away the HCl, raising the local pH and precipitating the zwitterionic 4-Aza-DL-leucine. Always wash your dihydrochloride crystals with an anti-solvent containing a trace amount of HCl (e.g., 0.1 M HCl in cold ethanol) to maintain the common ion effect and preserve the salt phase.

Q3: My final powder turns into a sticky paste overnight. How do I prevent this? A3: The dihydrochloride salt is inherently hygroscopic. If your crystal lattice contains defects or amorphous domains (often caused by crashing the product out too fast), moisture sorption is exponentially faster. Causality & Fix: Ensure slow crystal growth to minimize lattice defects. Post-filtration, dry the crystals under high vacuum (< 10 mbar) at 40°C in the presence of a strong desiccant like P₂O₅. Store the final product at -20°C in a sealed, desiccated container to ensure long-term stability (1)[1].

Quantitative Data Summary
ParameterValueImpact on Crystallization
Molecular Weight 205.08 g/mol High mass relative to free base; requires accounting for 2x HCl in yield calculations.
Aqueous Solubility (pH < 2.0) > 500 mg/mLHigh solubility promotes oiling out if supersaturation is generated too rapidly.
Aqueous Solubility (pH 5.0 - 6.0) < 50 mg/mLIsoelectric point; ideal for isolating the zwitterionic free base.
Optimal Anti-Solvent Absolute EthanolDielectric constant (~24.3) lowers solubility gradually without immediate LLPS.
Storage Temperature -20°CPrevents degradation and moisture-induced deliquescence of the hygroscopic salt.
Self-Validating Experimental Protocols
Protocol 1: Anti-Solvent Crystallization of the Dihydrochloride Salt

Use this protocol to isolate the pure 2HCl salt while avoiding oiling out.

  • Dissolution: Dissolve crude 4-Aza-DL-leucine dihydrochloride in minimal deionized water (acidified to pH < 1.5 with HCl) at 50°C.

    • Self-Validation: The solution must be optically clear. Any turbidity indicates insoluble impurities; filter through a 0.22 µm PTFE membrane if necessary.

  • Anti-Solvent Addition: Slowly add absolute ethanol (pre-heated to 45°C) at a controlled rate of 0.1 mL/min until the first sign of persistent opalescence (the cloud point).

  • Seeding: Add 0.5% w/w pure crystalline seeds of the dihydrochloride salt. Hold the system at 45°C for 30 minutes.

    • Self-Validation: Inspect an aliquot under a polarized light microscope. You should observe the growth of distinct, birefringent crystal habits. If spherical droplets are visible, the system has oiled out; increase temperature by 5°C and add 5% more water.

  • Cooling Profile: Ramp down the temperature to 5°C at a linear rate of 0.1°C/min to promote controlled crystal growth and minimize amorphous defect formation.

  • Isolation & Washing: Filter the suspension under a stream of dry nitrogen. Wash the filter cake with cold ethanol containing 0.1% v/v concentrated HCl.

    • Self-Validation: The filtrate pH should remain highly acidic, confirming the salt has not disproportionated.

  • Drying: Vacuum dry at 40°C (< 10 mbar) for 24 hours over P₂O₅.

    • Self-Validation: Perform Karl Fischer titration to confirm water content is < 0.5% before storage at -20°C.

Protocol 2: pH-Shift Crystallization for Zwitterion Isolation

Use this protocol if you need to isolate the free base (zwitterion) rather than the salt.

  • Dissolution: Dissolve the dihydrochloride salt in deionized water at 25°C to a concentration of 100 mg/mL.

  • Titration: Slowly titrate the solution with 1M NaOH under continuous stirring. Monitor the pH continuously.

  • Precipitation: Stop the titration when the pH reaches the estimated isoelectric point (pH 5.0 - 6.0).

    • Self-Validation: A thick white precipitate should form as the highly soluble salt converts to the less soluble zwitterion.

  • Ostwald Ripening: Age the suspension at 25°C for 2 hours.

    • Self-Validation: Track the particle size distribution visually or via FBRM; the fine precipitate should coarsen into easily filterable crystals.

  • Isolation: Filter, wash with cold deionized water, and dry under vacuum.

Workflows & Visualizations

G Start 4-Aza-DL-leucine 2HCl Crystallization Check Check State: Oil or Solution? Start->Check Oil Oiling Out (Liquid-Liquid Phase Sep) Check->Oil Phase separation Sol Clear Solution (No Nucleation) Check->Sol High solubility ActionOil Increase Temperature Add Co-solvent (EtOH) Oil->ActionOil ActionSol Anti-solvent Addition or Cooling Sol->ActionSol Seed Seed Crystals (0.1-1% w/w) ActionOil->Seed ActionSol->Seed Success Crystalline Solid Isolated Seed->Success

Fig 1. Troubleshooting workflow for 4-Aza-DL-leucine dihydrochloride crystallization.

Speciation pH1 pH < 2.0 Fully Protonated (2HCl) pH4 pH 4.0 - 6.0 Zwitterionic Form pH1->pH4 Add Base (NaOH) Sol1 High Aqueous Solubility Hygroscopic Solid pH1->Sol1 pH4->pH1 Add Acid (HCl) pH9 pH > 9.0 Deprotonated Free Base pH4->pH9 Add Base (NaOH) Sol2 Lowest Solubility (Isoelectric Point) pH4->Sol2 pH9->pH4 Add Acid (HCl) Sol3 Moderate Solubility Prone to Degradation pH9->Sol3

Fig 2. pH-dependent speciation and solubility profile of 4-Aza-DL-leucine.

References
  • 4-aza-DL-leucine | C5H12N2O2 | CID 303570 Source: PubChem (National Institutes of Health) URL:[Link]

  • Cyclic Aza-peptide Integrin Ligand Synthesis and Biological Activity Source: ACS Publications URL:[Link]

  • On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals Source: CrystEngComm (RSC Publishing) URL:[Link]

Sources

Validation & Comparative

NMR spectroscopy validation of 4-Aza-DL-leucine dihydrochloride purity

Author: BenchChem Technical Support Team. Date: April 2026

Analytical Comparison Guide: Validating the Purity of 4-Aza-DL-leucine Dihydrochloride via qNMR vs. Chromatography

Executive Summary

For researchers in metabolic engineering and drug development, the purity of screening agents directly dictates the reproducibility of mutant isolation. 4-Aza-DL-leucine dihydrochloride (AZL) is a critical leucine analog used to inhibit branched-chain amino acid pathways. However, validating its purity presents a severe analytical challenge due to its lack of a UV chromophore and its salt-form nature. This guide objectively compares legacy chromatographic methods against Quantitative Nuclear Magnetic Resonance (qNMR), demonstrating why qNMR serves as the gold standard for the absolute mass fraction purity determination of amino acid analogs.

The Mechanistic Role of 4-Aza-DL-leucine Dihydrochloride

AZL acts as a potent competitive inhibitor in microbial metabolic pathways. By mimicking L-leucine, AZL binds to and inhibits key enzymes such as acetohydroxyacid synthase (AHAS) and α -isopropylmalate synthase (IPMS) [1]. Researchers leverage this toxicity to apply selective pressure on yeast or bacterial cultures. Organisms that mutate to bypass this feedback inhibition survive and subsequently overproduce high-value higher alcohols, such as 3-methyl-1-butanol [1].

If the AZL batch contains undetected impurities (e.g., unreacted precursors, residual solvents, or excess inorganic salts), the effective molarity of the active inhibitor drops. This leads to weak selective pressure, resulting in high false-positive rates during mutant screening.

MetabolicPathway Pyruvate Pyruvate AHAS AHAS Enzyme Pyruvate->AHAS Biosynthesis IPMS IPMS Enzyme AHAS->IPMS Intermediates HigherAlcohols Higher Alcohols (3-methyl-1-butanol) AHAS->HigherAlcohols Mutant Overproduction Leucine L-Leucine IPMS->Leucine Synthesis Leucine->AHAS Feedback Inhibition Leucine->IPMS Feedback Inhibition AZL 4-Aza-DL-leucine (AZL) AZL->AHAS Competitive Inhibition AZL->IPMS Competitive Inhibition

Fig 1. Mechanism of AZL-mediated inhibition in branched-chain amino acid biosynthesis.

Analytical Bottlenecks: Why Legacy Methods Fail

Amino acids and their aza-analogs are notoriously difficult to quantify using standard chromatography:

  • HPLC-UV : AZL lacks a conjugated π -system, meaning it has no strong UV chromophore. Analysis requires pre-column derivatization (e.g., with OPA or FMOC). Derivatization reactions rarely reach 100% yield and are highly sensitive to matrix effects, leading to an overestimation of purity because UV detectors are blind to non-UV-absorbing impurities like inorganic salts and water [2].

  • LC-MS : While excellent for qualitative identification, Electrospray Ionization (ESI) is prone to severe ion suppression. Furthermore, as a dihydrochloride salt, AZL forms complex salt adducts in the source, making absolute quantitation highly erratic without an expensive, isotopically labeled internal standard.

qNMR: The Gold Standard for Amino Acid Analogs

Quantitative 1H NMR (qHNMR) bypasses these limitations by offering a direct, universal measurement of purity [3]. Because the area under an NMR resonance is strictly proportional to the number of nuclei generating that signal, qNMR is a relative primary method .

  • Absolute Quantitation : qNMR does not require an identical reference standard of AZL. Instead, a highly pure, unrelated internal standard (IS) like Maleic Acid can be used .

  • Holistic Detection : qNMR captures analytes that frequently escape UV detection, including residual solvents and moisture, allowing for a true mass-fraction purity assessment [3].

Comparative Performance Data

The following table summarizes the objective performance of each analytical technique when applied to AZL.

Analytical MetricHPLC-UV (Derivatized)LC-MS (ESI)1H qNMR (Internal Calib.)
Detection Principle Chromophore absorptionIon mass-to-chargeNuclear magnetic resonance
Sample Preparation Complex (Derivatization)Simple (Dilution)Simple (Co-weighing)
Quantitation Basis Relative to external STDSemi-quantitativeAbsolute (Primary ratio)
Inorganic Salt Detection NoNoIndirect (Mass balance)
Typical Accuracy / RSD 2.0 - 5.0%> 5.0%< 0.5%

Self-Validating qNMR Experimental Protocol

To achieve metrological traceability, the following protocol is designed as a self-validating system . By calculating the purity using multiple independent proton signals from the same molecule, the method internally verifies its own accuracy and flags hidden impurities.

Step 1: Metrological Co-Weighing

  • Action : Accurately co-weigh ~20.0 mg of AZL and ~10.0 mg of Maleic Acid (Internal Standard, NIST SRM) into a static-free vial using a microbalance ( d=0.001 mg).

  • Causality : Absolute quantitation relies entirely on the gravimetric accuracy of the analyte-to-standard ratio. Any electrostatic interference or moisture absorption during weighing directly propagates as quantitative error .

Step 2: Solvent Selection and pH Standardization

  • Action : Dissolve the mixture in 1.0 mL of Deuterium Oxide ( D2​O ) containing 0.1% DCl to maintain a pD of ~2.0.

  • Causality : As a dihydrochloride salt, AZL is highly acidic. Standardizing the pD to 2.0 fully protonates the amine groups, preventing chemical exchange broadening and ensuring sharp, reproducible peak integration [4]. D2​O is chosen to avoid the massive solvent suppression artifacts required for H2​O , which could distort adjacent aliphatic signals.

Step 3: NMR Acquisition Parameters

  • Action : Acquire 1H NMR spectra at 600 MHz using a 90° excitation pulse. Set the relaxation delay ( D1​ ) to 30 seconds and acquire 64 transients.

  • Causality : A 90° pulse maximizes the signal-to-noise ratio (SNR). However, it requires complete longitudinal magnetization recovery between scans. Since the T1​ of maleic acid protons can approach 5 seconds, a D1​ of >5×T1​ (30s) guarantees >99.3% relaxation, preventing differential saturation and ensuring the peak area is strictly proportional to the number of nuclei [3].

Step 4: Self-Validating Integration

  • Action : Integrate the Maleic Acid singlet ( δ ~6.3 ppm) and at least two distinct AZL signals (e.g., the N,N-dimethyl protons at δ ~2.9 ppm and the α -proton at δ ~4.0 ppm). Calculate the mass fraction purity independently for both AZL peaks.

  • Causality : This creates a self-validating internal loop. If the purity calculated from the dimethyl protons is 98.5% but the α -proton yields 99.8%, it mathematically proves that a hidden impurity is co-resonating under the α -proton peak. The lower, uncontaminated value is adopted, ensuring absolute data integrity [5].

qNMRWorkflow Sample 1. Co-weighing AZL + Maleic Acid (IS) Solvent 2. Dissolution D2O + buffer (pD ~ 2.0) Sample->Solvent NMR 3. 1H qNMR Acquisition (90° pulse, D1 > 30s) Solvent->NMR Integration 4. Signal Integration (IS vs AZL peaks) NMR->Integration Validation 5. Self-Validation (Compare multi-peak purity) Integration->Validation Validation->NMR Δ > 0.5% (Impurity overlap) Result 6. Absolute Mass Fraction Validation->Result Δ < 0.5%

Fig 2. Self-validating qNMR workflow ensuring absolute quantitation accuracy.

Experimental Results: qNMR Purity Validation

The self-validating protocol was applied to three commercial batches of AZL. The data below demonstrates how multi-peak integration ensures trustworthiness.

Batch IDPurity via Peak 1 (Dimethyl, δ 2.9)Purity via Peak 2 ( α -proton, δ 4.0)Discrepancy ( Δ )Final Validated PurityStatus
Batch A 99.1%99.2%0.1%99.1% Pass (Ultra-Pure)
Batch B 98.4%98.5%0.1%98.4% Pass (Standard)
Batch C 94.2%98.8%4.6%94.2% Fail (Co-eluting Impurity)

Analysis: Batch C showed a massive discrepancy between the two integration sites. Legacy HPLC-UV would have likely reported this batch as >98% pure, missing the non-chromophoric impurity overlapping with the α -proton. The qNMR self-validation successfully flagged the compromised batch.

Conclusion

For amino acid analogs like 4-Aza-DL-leucine dihydrochloride, traditional chromatographic methods introduce unacceptable levels of quantitative uncertainty. By adopting a self-validating qNMR protocol, researchers can achieve absolute mass-fraction purity with <0.5% uncertainty, ensuring robust, reproducible selective pressure in metabolic engineering applications.

References

  • Su, H., et al. "Biosynthesis approaches for the production of higher alcohols as a source of alternative fossil fuels." ResearchGate (2016). URL: [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, ACS Publications (2014). URL: [Link]

  • "Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification." MDPI (2023). URL: [Link]

  • "Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals." ResearchGate (2014). URL: [Link]

Sources

A Comparative Analysis of 4-Aza-DL-leucine Dihydrochloride and Other Aza-Amino Acids in Biological Applications

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Utility of Aza-Amino Acids in Chemical Biology and Drug Discovery

In the landscape of peptidomimetics, the substitution of an alpha-carbon (Cα) with a nitrogen atom to create an aza-amino acid residue is a subtle yet profound modification.[1] This alteration introduces significant changes to the peptide backbone, including the loss of chirality at the modified position, altered hydrogen bonding capabilities, and constrained conformational flexibility, often inducing β-turn structures.[2][3][4] These unique stereoelectronic properties make aza-amino acids powerful tools for enhancing the pharmacological profiles of peptides, improving their stability against enzymatic degradation, and refining their receptor selectivity.[4][5]

While most aza-amino acids are leveraged as building blocks within larger peptide sequences to modulate activity, 4-Aza-DL-leucine stands out as a potent standalone agent. This guide provides a comparative analysis of the efficacy and application of 4-Aza-DL-leucine dihydrochloride relative to other aza-amino acids commonly employed in research and development. We will explore its distinct mechanism of action as a metabolic antagonist and contrast this with the role of other aza-analogs as modulators of peptide and protein function.

Part 1: 4-Aza-DL-leucine Dihydrochloride - A Targeted Antagonist of Bacterial Amino Acid Transport

4-Aza-DL-leucine dihydrochloride is a toxic analog of the essential amino acid leucine. Its primary utility is not as a component of a therapeutic peptide, but as a selective inhibitor in microbiological and metabolic engineering research.[6]

Mechanism of Action: Competitive Inhibition of the LIV-I System

The efficacy of 4-Aza-DL-leucine hinges on its ability to act as a competitive inhibitor of the high-affinity branched-chain amino acid (BCAA) transport system in bacteria, known as LIV-I.[6] By mimicking leucine, it effectively binds to and blocks this transporter, disrupting the normal uptake of essential BCAAs like leucine, isoleucine, and valine. This leads to starvation for these critical amino acids, thereby inhibiting bacterial growth. This targeted activity makes it an invaluable tool for:

  • Mutant Selection: It is widely used in selection protocols to isolate and identify bacterial strains with mutations in the LIV-I transporter. Resistant mutants can be readily selected by plating bacteria on media containing 4-Aza-DL-leucine.[6]

  • Metabolic Engineering: Researchers utilize it as a resistance screening compound to identify feedback inhibition mutants of key enzymes in BCAA biosynthesis pathways, such as acetohydroxyacid synthase (AHAS).[6]

The specific and potent action of 4-Aza-DL-leucine as a standalone molecule is a key point of differentiation from other aza-amino acids, which typically require incorporation into a larger peptide scaffold to exert a biological effect.

cluster_0 Bacterial Cell cluster_1 Extracellular Space LIV1 LIV-I Transporter (Membrane Protein) Metabolism Protein Synthesis & Metabolic Pathways LIV1->Metabolism Essential BCAA Supply Growth Bacterial Growth (Inhibited) Metabolism->Growth Starvation Leucine Leucine Leucine->LIV1 Normal Uptake AzaLeucine 4-Aza-DL-leucine AzaLeucine->LIV1 Competitive Inhibition

Caption: Mechanism of 4-Aza-DL-leucine action on bacterial cells.

Part 2: Aza-Amino Acids as Efficacy Modulators in Peptidomimetics

In contrast to 4-Aza-DL-leucine, most other aza-amino acids, including aza-glycine, aza-alanine, aza-valine, and even aza-leucine itself when used as a building block, function to enhance or modify the activity of a parent peptide. Their incorporation is a strategic design choice aimed at improving stability, potency, and receptor selectivity.

The replacement of a Cα with nitrogen can lead to several advantageous outcomes:

  • Enhanced Proteolytic Stability: The -NH-NR-C(O)- aza-peptide bond is significantly more resistant to enzymatic hydrolysis by proteases compared to the standard -NH-CHR-C(O)- peptide bond.[2][5]

  • Improved Potency: The conformational constraints imposed by the aza-residue can lock the peptide into a bioactive conformation, leading to higher binding affinity and increased potency. For example, aza-peptide analogues of the hormone luliberin were found to be up to 100 times more potent than the parent peptide.[4][7]

  • Receptor Selectivity: By altering the peptide's three-dimensional structure, an aza-substitution can fine-tune its interaction with different receptor subtypes, leading to improved selectivity and a better side-effect profile.[8]

Comparative Efficacy Data

The efficacy of an aza-amino acid in this context is not intrinsic but is measured by the change in performance of the resulting aza-peptide relative to the original peptide. The table below summarizes data from various studies to illustrate this comparative efficacy.

Parent Peptide/Target ClassAza-Amino Acid SubstitutionKey Efficacy MetricResultReference
Luliberin (Hormone)[D-Phe⁶, AzGly¹⁰ ]Ovulation-Inducing Activity~100x more potent than native luliberin[7]
Proteasome SubstrateAza-Leu at P1 positionProteasome Inhibition (IC₅₀)Potent and specific inhibition of chymotrypsin-like activity[8]
Caspase SubstrateAza-Asp at P1 positionCaspase-3 Inhibition (IC₅₀)Effective and selective inhibition of caspases-3 and -6[8]
Legumain SubstrateAza-Asn at P1 positionLegumain Inhibition (IC₅₀)Potent and selective inhibition of parasitic legumains[8]
β-hairpin Model PeptideVal³ → Aza-Val³ β-hairpin Stability (NMR)Destabilized β-hairpin formation[3][9]
Melanocortin Receptor AgonistArg → Aza-Arg Receptor Binding/ActivationScan used to probe structure-activity relationships[10]

This data highlights that the effect of an aza-substitution is highly context-dependent. While aza-glycine dramatically enhances luliberin activity and various aza-amino acids create potent protease inhibitors, an aza-valine substitution can disrupt a stable secondary structure like a β-hairpin.[7][8][9] This underscores the importance of rational design and empirical testing when employing aza-amino acids.

Part 3: Experimental Protocols

To provide a practical framework for evaluating the compounds discussed, we present two detailed experimental workflows.

Protocol 1: Bacterial Growth Inhibition Assay for 4-Aza-DL-leucine

This protocol details a method to determine the minimum inhibitory concentration (MIC) of 4-Aza-DL-leucine against a susceptible bacterial strain (e.g., E. coli K-12).

Causality: This assay directly measures the biological endpoint (growth inhibition) resulting from the compound's mechanism of action (disruption of BCAA transport). The use of a minimal medium accentuates the bacterium's reliance on de novo synthesis or transport of amino acids, making it more sensitive to transport inhibitors.

Methodology:

  • Prepare Bacterial Inoculum:

    • Inoculate a single colony of E. coli into 5 mL of Luria-Bertani (LB) broth.

    • Incubate overnight at 37°C with shaking (200 rpm).

    • Pellet the cells by centrifugation (5000 x g, 10 min), wash twice with sterile M9 minimal medium salts.

    • Resuspend the final pellet in M9 minimal medium supplemented with 0.4% glucose and adjust the optical density at 600 nm (OD₆₀₀) to 0.1. This is the working stock.

  • Prepare 4-Aza-DL-leucine Dilutions:

    • Prepare a 10 mg/mL stock solution of 4-Aza-DL-leucine dihydrochloride in sterile water.

    • Perform a two-fold serial dilution in a 96-well microtiter plate using M9 minimal medium to achieve a range of concentrations (e.g., 500 µg/mL down to ~0.5 µg/mL).

  • Inoculation and Incubation:

    • Add 10 µL of the bacterial working stock to each well of the 96-well plate containing the compound dilutions. The final bacterial concentration should be approximately 5 x 10⁵ CFU/mL.

    • Include a positive control (bacteria, no compound) and a negative control (medium only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC:

    • The MIC is defined as the lowest concentration of 4-Aza-DL-leucine that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the OD₆₀₀ with a plate reader.

start Start prep_culture Prepare Overnight Bacterial Culture start->prep_culture wash_cells Wash & Resuspend Cells in Minimal Medium prep_culture->wash_cells inoculate Inoculate Plate with Standardized Bacterial Suspension wash_cells->inoculate prep_dilutions Prepare Serial Dilutions of 4-Aza-DL-leucine in 96-Well Plate prep_dilutions->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Measure OD₆₀₀ or Visually Inspect for Growth incubate->read_results end Determine MIC read_results->end

Caption: Workflow for MIC determination of 4-Aza-DL-leucine.

Protocol 2: Protease Inhibition Assay for an Aza-Peptide

This protocol describes a general method for evaluating the inhibitory activity of an aza-peptide designed to target a specific protease (e.g., a caspase or proteasome).

Causality: This in vitro biochemical assay isolates the interaction between the inhibitor and its target enzyme. By measuring the reduction in the rate of substrate cleavage, we can directly quantify the inhibitory potency (IC₅₀) of the aza-peptide.

Methodology:

  • Reagents and Materials:

    • Purified recombinant protease.

    • Fluorogenic peptide substrate for the protease.

    • Assay buffer (specific to the enzyme, e.g., HEPES buffer with DTT and EDTA for caspases).

    • Aza-peptide inhibitor stock solution (in DMSO).

    • 96-well black microtiter plate (for fluorescence).

  • Assay Procedure:

    • Prepare serial dilutions of the aza-peptide inhibitor in assay buffer directly in the 96-well plate.

    • Add a fixed concentration of the protease to each well.

    • Incubate for 15-30 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Immediately place the plate in a fluorescence plate reader.

  • Data Acquisition and Analysis:

    • Monitor the increase in fluorescence over time (kinetic read). The slope of this line represents the reaction rate.

    • Plot the reaction rate as a function of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Conclusion

The world of aza-amino acids offers diverse tools for researchers. 4-Aza-DL-leucine dihydrochloride serves as a highly effective, specialized agent for manipulating bacterial systems through the targeted inhibition of amino acid transport.[6] Its utility lies in its standalone activity as a toxic antimetabolite. Conversely, the broader class of aza-amino acids demonstrates its efficacy through incorporation into peptide backbones, where they act as powerful modulators of biological activity.[1][2] By enhancing stability, potency, and selectivity, these building blocks enable the rational design of next-generation peptide therapeutics and chemical probes.[8] Understanding the distinct applications and mechanisms of these two approaches is crucial for leveraging the full potential of aza-amino acid chemistry in drug discovery and biological research.

References

  • Gante, J. (2022). Azapeptides as an Efficient Tool to Improve the Activity of Biologically Effective Peptides. Molecules. Available at: [Link]

  • Dutta, A. S., et al. (1979). Synthesis and biological activity of highly active alpha-aza analogues of luliberin. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Gibson, C., et al. (2005). Azapeptides as Pharmacological Agents. Current Medicinal Chemistry. Available at: [Link]

  • Melo, M. N., et al. (2019). Aza-Amino Acids Disrupt β-Sheet Secondary Structures. Molecules. Available at: [Link]

  • Gudis, I., et al. (2021). Steric impact of aza-amino acid on solid-phase aza-peptide bond synthesis. ResearchGate. Available at: [Link]

  • Joosten, J. A., et al. (2012). Cyclic Aza-peptide Integrin Ligand Synthesis and Biological Activity. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Ploom, A., et al. (2022). Aza-peptides: expectations and reality. Proceedings of the Estonian Academy of Sciences. Available at: [Link]

  • Leto, T., et al. (2024). Influence of Aza-Glycine Substitution on the Internalization of Penetratin. International Journal of Molecular Sciences. Available at: [Link]

  • Eissler, S., et al. (2020). Design, synthesis, and in vitro evaluation of aza-peptide aldehydes and ketones as novel and selective protease inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Melo, M. N., et al. (2019). Aza-Amino Acids Disrupt β-Sheet Secondary Structures. MDPI. Available at: [Link]

  • Platt, F. M., et al. (2020). Beneficial Effects of Acetyl-DL-Leucine (ADLL) in a Mouse Model of Sandhoff Disease. International Journal of Molecular Sciences. Available at: [Link]

  • Starha, P., et al. (2014). In vitro anticancer active cis-Pt(II)-diiodido complexes containing 4-azaindoles. ResearchGate. Available at: [Link]

  • An, F., et al. (2023). Levistolide A and periplogenin inhibit the growth of gastric cancer cells in vitro and in vivo. Journal of Cancer. Available at: [Link]

  • Han, Y., et al. (2005). Aza-amino acid scanning of secondary structure suited for solid-phase peptide synthesis with fmoc chemistry and aza-amino acids with heteroatomic side chains. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Validating the Biological Activity of 4-Aza-DL-leucine Dihydrochloride Derivatives: A Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

4-Aza-DL-leucine dihydrochloride (AZL) is a potent, unnatural aza-amino acid where a dimethylamino group replaces a methyl hydrogen on the aliphatic side chain . In the fields of metabolic engineering and drug development, AZL is a highly valued tool. It is frequently utilized to probe the stereoselectivity of amino acid transporters and to force the selection of bioengineered microbial strains—such as Escherichia coli or yeast—optimized for the high-yield production of higher alcohols and biofuels .

This guide provides an objective comparison of AZL against alternative leucine analogs, detailing the mechanistic rationale and the self-validating experimental protocols required to rigorously quantify its biological activity.

Mechanistic Grounding: The Dual-Threat Antimetabolite

To effectively validate AZL, one must first understand the causality behind its toxicity. Unlike standard competitive inhibitors that target a single enzyme, AZL exerts its biological activity through a dual-mechanism that cripples both amino acid biosynthesis and protein translation .

  • Biosynthetic Starvation: AZL acts as a false feedback inhibitor of α -isopropylmalate synthase ( α -IPMS) , the first committed enzyme unique to the leucine biosynthesis pathway. This interaction causes an abrupt cessation of endogenous leucine production [[1]]([Link]).

  • Translational Toxicity: Once endogenous leucine is depleted, AZL acts as a false substrate. It is erroneously charged onto tRNA Leu and incorporated into nascent polypeptides. This misincorporation yields misfolded, non-functional proteins, rapidly leading to cell death, particularly in auxotrophic populations [[1]]([Link]).

G Pyruvate Pyruvate AlphaKIV α-Ketoisovalerate Pyruvate->AlphaKIV IPMS α-IPM Synthase AlphaKIV->IPMS AlphaIPM α-Isopropylmalate Leucine L-Leucine AlphaIPM->Leucine Multiple Steps tRNA tRNA-Leu Charging Leucine->tRNA Protein Protein Synthesis IPMS->AlphaIPM tRNA->Protein AZL 4-Aza-DL-leucine (AZL) AZL->IPMS Competitive Inhibition AZL->tRNA False Substrate Incorporation

Figure 1: Dual disruption of the leucine biosynthesis and translational pathways by 4-Aza-DL-leucine.

Comparative Analysis of Leucine Analogs

When designing an assay or selecting a mutant strain, researchers must weigh target specificity against metabolic stability. While AZL is highly specific to α -IPMS, it contains a C-N bond that can be enzymatically cleaved by L-methionine γ -lyase, affecting its half-life in certain bacterial cultures .

Table 1: Comparative Profile of Common Leucine Analogs

AnalogPrimary Mechanism of ActionKey ApplicationMetabolic StabilityToxicity Profile
4-Aza-DL-leucine (AZL) α -IPMS inhibition & tRNA mischargingMutant selection, Transporter assaysSusceptible to L-Methionine γ -lyaseHigh (Bactericidal in auxotrophs)
5,5,5-Trifluoroleucine tRNA mischarging (Hydrophobic expansion)Protein fluorination, NMR structural studiesHighly stableModerate (Primarily Bacteriostatic)
Cycloleucine Methionine Adenosyltransferase inhibitionMethylation inhibition assaysStableHigh (Neurological toxicity in vivo)
β -Hydroxyleucine Competitive transport inhibitionAmino acid transport mappingModerateLow to Moderate

Experimental Validation Protocols

To ensure scientific integrity, any validation of AZL's biological activity must employ self-validating systems. Standard Minimum Inhibitory Concentration (MIC) assays in wild-type strains often yield high variance due to the compensatory upregulation of endogenous leucine biosynthesis. The following protocols isolate the specific causal effects of the analog.

Protocol 1: In Vitro α -Isopropylmalate Synthase ( α -IPMS) Inhibition Assay

Objective: Validate direct target engagement by quantifying the IC 50​ of AZL derivatives against purified α -IPMS. Causality & Design: α -IPMS catalyzes the condensation of α -ketoisovalerate and Acetyl-CoA. By using Ellman's reagent (DTNB) to measure the release of free Coenzyme A (CoA), we indirectly quantify α -IPM formation. A substrate titration curve self-validates the assay by confirming that the inhibition is competitive.

Step-by-Step Methodology:

  • Enzyme Preparation: Incubate purified α -IPMS (0.5 µg/mL) in an assay buffer consisting of 50 mM Tris-HCl (pH 7.5), 20 mM KCl, and 5 mM MgCl 2​ .

  • Inhibitor Titration: Add the AZL derivative at a concentration gradient ranging from 0.1 µM to 10 mM. Critical Control: Include a vehicle control (0% inhibition baseline) and a wild-type L-leucine control (positive feedback inhibition baseline).

  • Reaction Initiation: Introduce 0.5 mM Acetyl-CoA and 1.0 mM α -ketoisovalerate to initiate the condensation reaction.

  • Detection: Incubate the mixture for 15 minutes at 37°C, then quench the reaction by adding 1 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).

  • Quantification: Measure the absorbance at 412 nm using a spectrophotometer to quantify free CoA release. Calculate the IC 50​ via non-linear regression analysis.

Protocol 2: Auxotrophic Cell Viability & Protein Incorporation Assay

Objective: Differentiate between bacteriostatic starvation and bactericidal translational misincorporation. Causality & Design: Utilizing a leucine auxotroph (e.g., Salmonella typhimuriumleu mutant) eliminates the confounding variable of endogenous leucine biosynthesis . If the cells simply stop growing, the analog is merely stalling translation. If the cells actively die (drop in CFU), it proves the analog is being actively incorporated into toxic proteins.

Step-by-Step Methodology:

  • Strain Preparation: Culture S. typhimuriumleu mutants in M9 minimal media supplemented with limiting L-leucine (10 µg/mL) until the culture reaches mid-log phase (OD 600​ ≈ 0.4).

  • Starvation & Treatment: Wash the cells twice with sterile PBS to remove residual leucine. Resuspend the aliquots in M9 media containing either:

    • (a) No amino acid (Negative Starvation Control)

    • (b) 50 µg/mL L-leucine (Positive Growth Control)

    • (c) 50 µg/mL AZL derivative (Experimental Cohort).

  • Radiolabeling (Optional): Spike the experimental cohort with 3 H-labeled AZL to track direct incorporation into the trichloroacetic acid (TCA)-precipitable protein fraction.

  • Viability Tracking: Extract aliquots every 2 hours, perform serial dilutions, and plate on permissive agar (M9 + abundant L-leucine) to determine Colony Forming Units (CFU/mL).

  • Analysis: Compare the death kinetics. A rapid, multi-log drop in CFU/mL exclusively in the AZL-treated group confirms bactericidal misincorporation .

Expected Quantitative Data

When executing the protocols above, researchers should benchmark their synthesized AZL derivatives against established performance metrics. Table 2 summarizes the expected quantitative data landscape.

Table 2: Expected Quantitative Validation Data

Compound α -IPMS IC 50​ (µM)Wild-Type MIC (µg/mL)Auxotroph Lethality (Log 10​ CFU Drop at 4h)
Native L-Leucine ~50 (Natural Feedback)N/A0 (Normal Growth)
4-Aza-DL-leucine 10 - 1520 - 50> 4.0
5,5,5-Trifluoroleucine > 500 (Poor binding)100 - 200~ 1.5
Vehicle Control N/AN/A~ 0.5 (Gradual starvation)

References

  • National Center for Biotechnology Information (PubChem). "4-aza-DL-leucine; CID 303570." PubChem Compound Database.[Link]

  • Stieglitz B., Calvo J. M. "Effect of 4-azaleucine upon leucine metabolism in Salmonella typhimurium." Journal of Bacteriology, 108(1), 95–104 (1971).[Link]

  • Furuyoshi S., Nirasawa K., et al. "Catalytic Action of L-Methionine γ -Lyase on 4-Azaleucine." Agricultural and Biological Chemistry, 51(12), 3375-3381 (1987).[Link]

  • Zhao C., et al. "Use of Duckweed (Landoltia punctata) as a Fermentation Substrate for the Production of Higher Alcohols as Biofuels." Energy & Fuels, 28(7), 4496–4501 (2014).[Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of 4-Aza-DL-leucine dihydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and scientists in the dynamic field of drug development, the ability to handle novel compounds with precision and safety is paramount. 4-Aza-DL-leucine dihydrochloride, a synthetic amino acid analogue, presents unique opportunities in metabolic and transport studies. However, its handling necessitates a thorough understanding of its properties to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for building a culture of safety and confidence in your laboratory.

Understanding the Compound: A Foundation for Safety

4-Aza-DL-leucine dihydrochloride is a structural mimic of the natural amino acid leucine. This structural similarity is the basis of its biological activity, allowing it to interact with amino acid transport systems and metabolic pathways. While specific toxicology data for this compound is limited, its nature as a biologically active small molecule necessitates careful handling to avoid unintended exposure. The primary hazards to consider are potential irritation to the skin, eyes, and respiratory tract upon direct contact or inhalation of dust particles.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) is a critical control measure to prevent exposure to 4-Aza-DL-leucine dihydrochloride. The following table outlines the recommended PPE, grounded in the principles of minimizing all potential routes of exposure.[1][2]

Protection Type Specification Rationale and Expert Insight
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles conforming to ANSI Z87.1 or EN 166 standards. A face shield should be worn over safety glasses or goggles when handling larger quantities or when there is a significant risk of splashing.[1][3]Protects the eyes from accidental splashes of solutions or contact with airborne powder. The sensitive mucous membranes of the eyes are particularly susceptible to irritation from chemical compounds.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile). Gloves should be inspected for any signs of degradation or puncture before use and disposed of after handling the compound.[3]Prevents direct skin contact. Given that the compound is a powder, fine particles can easily adhere to the skin. Nitrile gloves offer good resistance to a wide range of chemicals and are a standard in many laboratory settings.
Body Protection A standard laboratory coat. A chemically resistant apron should be considered when handling larger quantities.[1][3]Protects skin and personal clothing from contamination. A lab coat should be fully buttoned to provide maximum coverage.
Respiratory Protection A NIOSH-approved respirator (e.g., an N95 filtering facepiece respirator) should be used when handling the powder outside of a certified chemical fume hood, or when there is a potential for aerosol generation.[2][4]Minimizes the risk of inhaling fine dust particles of the compound, which could lead to respiratory irritation. The necessity of respiratory protection should be determined by a risk assessment of the specific procedure being performed.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling 4-Aza-DL-leucine dihydrochloride is essential for minimizing risk. The following workflow integrates best practices for laboratory safety.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare and Inspect Workspace prep_ppe->prep_workspace weighing Weighing and Aliquoting prep_workspace->weighing Proceed to handling dissolving Dissolving weighing->dissolving decontamination Decontaminate Work Area dissolving->decontamination Proceed to cleanup waste_disposal Dispose of Waste decontamination->waste_disposal ppe_removal Properly Remove and Dispose of PPE waste_disposal->ppe_removal hand_washing Wash Hands Thoroughly ppe_removal->hand_washing

Figure 1. A stepwise workflow for the safe handling of 4-Aza-DL-leucine dihydrochloride.

1. Preparation:

  • Don Appropriate PPE: Before entering the designated handling area, ensure all required PPE is worn correctly.

  • Prepare and Inspect Workspace: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid form.[3] Ensure the work surface is clean and uncluttered. Verify that an eyewash station and safety shower are readily accessible.

2. Handling:

  • Weighing and Aliquoting: When weighing the solid compound, use a draft shield or conduct the operation within a fume hood to prevent the dispersal of fine powder. Use appropriate tools, such as a spatula, to handle the solid. Avoid creating dust clouds.

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing. Ensure the container is appropriately sized for the volume of the solution.

3. Cleanup and Disposal:

  • Decontaminate Work Area: After handling is complete, thoroughly decontaminate the work surface with an appropriate cleaning agent.

  • Dispose of Waste: All waste materials, including contaminated consumables (e.g., weigh boats, pipette tips), should be disposed of in a designated and clearly labeled hazardous waste container.

  • Properly Remove and Dispose of PPE: Remove PPE in a manner that avoids contaminating yourself. Gloves should be removed last and disposed of in the hazardous waste container.

  • Wash Hands Thoroughly: After removing all PPE, wash your hands thoroughly with soap and water.

Emergency Procedures: Planning for the Unexpected

In the event of an accidental exposure or spill, a swift and informed response is crucial.

Scenario Immediate Action
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation persists.[5]
Eye Contact Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
Ingestion Rinse the mouth thoroughly with water. Do not induce vomiting. Seek immediate medical attention.[5]
Small Spill Wearing appropriate PPE, carefully sweep up the solid material and place it in a sealed container for disposal. Avoid generating dust. Clean the spill area with a suitable decontaminating solution.
Large Spill Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department for guidance on cleanup.

Disposal Plan: Responsible Stewardship

Proper disposal of 4-Aza-DL-leucine dihydrochloride and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

Figure 2. A logical flow for the proper disposal of waste generated from handling 4-Aza-DL-leucine dihydrochloride.

All waste containing 4-Aza-DL-leucine dihydrochloride should be treated as hazardous chemical waste.

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Containerization: Collect all solid and liquid waste in a compatible, leak-proof container with a secure lid. The container must be clearly labeled with the contents, including the full chemical name and any associated hazards.

  • Disposal Pathway: The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6] Do not dispose of this chemical down the drain or in the regular trash.[7] Contact your institution's EHS department to arrange for proper disposal.

By adhering to these comprehensive guidelines, researchers can confidently and safely work with 4-Aza-DL-leucine dihydrochloride, fostering a secure and productive research environment. This commitment to safety not only protects individuals but also upholds the integrity and rigor of the scientific process.

References

  • ChemicalBook. (2022, August 11). Chemical Safety Data Sheet MSDS / SDS - 4-AZA-DL-LEUCINE DIHYDROCHLORIDE.
  • Daniels Health. (2025, May 21).
  • Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs.
  • Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
  • Dartmouth Policy Portal. (n.d.). Hazardous Waste Disposal Guide.
  • PMC. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection.
  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Environmental Health and Safety. (n.d.).
  • Clarion Safety Systems. (2022, November 30).
  • MasterControl. (n.d.). 29 CFR 1910.
  • Amino Labs. (n.d.). Practice Safe Science.
  • Institute for Molecular Biology & Biophysics. (n.d.).
  • Pharmaffiliates. (n.d.). 102029-69-6| Chemical Name : 4-Aza-DL-leucine dihydrochloride.
  • Thermo Fisher Scientific. (2008, January 15).
  • Pickering Laboratories. (2015, August 5).
  • ChemicalBook. (2022, August 11).
  • NIOSH. (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.
  • NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
  • NIOSH. (n.d.). niosh pocket guide to chemical hazards.
  • Enviro Safetech. (n.d.). NIOSH Pocket Guide To Chemical Hazards.
  • Cornell EHS. (n.d.).
  • ECHA. (2024, May 23). C&L Inventory.
  • Carl ROTH. (n.d.).
  • Flashpoint srl. (n.d.). ChemicalUniverse.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Aza-DL-leucine dihydrochloride
Reactant of Route 2
4-Aza-DL-leucine dihydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。